7-Bromo-1-chloronaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-chloronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXWVAXWPZWIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704756 | |
| Record name | 7-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90947-99-2 | |
| Record name | 7-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-1-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-1-chloronaphthalene, a halogenated naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. The document details a robust synthetic pathway, step-by-step experimental protocols, and the analytical techniques required for the thorough characterization of the final compound.
Introduction: The Significance of Halogenated Naphthalenes
Halogenated naphthalenes are a class of aromatic compounds that serve as versatile building blocks in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific placement of halogen substituents on the naphthalene core allows for regioselective functionalization through various cross-coupling reactions and nucleophilic substitutions, making them valuable intermediates in drug discovery and development. This compound, with its distinct substitution pattern, offers a unique scaffold for the exploration of novel chemical entities.
Synthetic Strategy: A Two-Step Approach via Sandmeyer Reaction
The most logical and established method for the synthesis of this compound involves a two-step sequence starting from a commercially available precursor. The key transformation is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt intermediate.[1][2]
The proposed synthetic pathway is as follows:
-
Nitration and Reduction to form 7-Bromo-1-naphthylamine (Starting Material Synthesis): While 7-bromo-1-naphthylamine is commercially available, its synthesis from more readily available starting materials would typically involve the bromination of a suitable naphthalene derivative, followed by nitration and subsequent reduction of the nitro group to an amine. For the purpose of this guide, we will consider 7-bromo-1-naphthylamine as the starting material.
-
Diazotization of 7-Bromo-1-naphthylamine: The primary aromatic amine, 7-bromo-1-naphthylamine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
-
Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) chloride, which catalyzes the displacement of the diazonium group with a chloride ion, yielding the desired this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.
Protocol 1: Diazotization of 7-Bromo-1-naphthylamine
Materials and Reagents:
-
7-Bromo-1-naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 7-Bromo-1-naphthylamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in deionized water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 7-bromo-1-naphthylamine hydrochloride. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 7-bromo-1-naphthalenediazonium chloride intermediate.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
Materials and Reagents:
-
7-Bromo-1-naphthalenediazonium chloride solution (from Protocol 1)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the freshly prepared diazonium salt solution from Protocol 1 in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a manageable reaction rate and temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Combine the organic extracts and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or hexane).
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Caption: Analytical techniques for characterizing this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | [3] |
| Molecular Weight | 241.51 g/mol | [3] |
| Appearance | Solid | |
| Purity | >97% (typically achieved after purification) | [4] |
| CAS Number | 90947-99-2 | [3] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons. The chemical shifts and coupling constants of these protons will be characteristic of the 7-bromo-1-chloro substitution pattern on the naphthalene ring. For comparison, the ¹H NMR spectrum of the related compound 1-bromonaphthalene shows signals in the aromatic region.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Ten distinct signals are expected for the ten carbon atoms of the naphthalene core. The chemical shifts of the carbons directly attached to the bromine and chlorine atoms will be significantly affected. The ¹³C NMR spectra of 1-bromonaphthalene and 1-chloronaphthalene can serve as useful references.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a cluster of molecular ion peaks (M, M+2, M+4).
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established and reliable chemical transformations. The success of the synthesis can be monitored at each stage:
-
Completion of Diazotization: The disappearance of the starting amine can be monitored by thin-layer chromatography (TLC).
-
Completion of the Sandmeyer Reaction: The cessation of nitrogen gas evolution is a clear indicator of the reaction's completion. TLC analysis can also be used to monitor the formation of the product and the disappearance of the diazonium salt intermediate (indirectly).
-
Purity of the Final Product: The purity of the final this compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) in conjunction with the spectroscopic methods mentioned above.
By following these established procedures and analytical checks, researchers can confidently synthesize and characterize this compound with a high degree of purity and structural integrity.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Chloronaphthalene(90-13-1) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to 7-Bromo-1-chloronaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1-chloronaphthalene is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₆BrCl.[1] As a substituted naphthalene, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science.[2][3][4] The naphthalene scaffold is a key structural motif in numerous biologically active compounds and approved drugs.[4][5] The presence of two different halogen atoms, bromine and chlorine, at distinct positions on the naphthalene ring system imparts unique physicochemical properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, discusses its potential synthetic routes, and explores its applications, particularly in the context of drug discovery and development.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | [1] |
| Molecular Weight | 241.51 g/mol | [1] |
| CAS Number | 90947-99-2 | [1] |
| Physical Form | Solid | |
| Boiling Point | 318.2 ± 15.0 °C (Predicted) | Inferred from supplier data |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | Inferred from supplier data |
| XLogP3 | 4.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
Solubility: this compound is expected to be insoluble in water but soluble in common organic solvents such as ethers, and benzene, a characteristic typical of halogenated aromatic hydrocarbons.[6][7]
Synthesis of this compound
A specific, validated synthesis protocol for this compound is not widely published. However, a plausible and commonly employed synthetic strategy for aryl halides involves the Sandmeyer reaction, starting from the corresponding amine. The synthesis of the isomeric 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine has been reported and provides a strong template for the synthesis of this compound.[8]
Proposed Synthetic Pathway:
A potential synthesis of this compound would likely begin with 7-bromo-1-naphthylamine. This precursor would undergo a diazotization reaction, followed by a Sandmeyer-type reaction using a chloride source.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 1-bromo-8-chloronaphthalene[10])
Step 1: Diazotization of 7-Bromo-1-naphthylamine
-
Dissolve 7-bromo-1-naphthylamine in a suitable acidic medium, such as a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the two halogen substituents on the aromatic ring. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for selective functionalization.[9] This differential reactivity makes this compound a valuable building block for the synthesis of complex, polysubstituted naphthalene derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[1][2]
Caption: Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling this compound with an organoboron compound in the presence of a palladium catalyst and a base.[10][11] By carefully selecting the reaction conditions, it is often possible to selectively react at the more labile C-Br bond.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds.[12][13][14] this compound can be coupled with a wide range of primary and secondary amines to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between sp²-hybridized carbons (of the naphthalene ring) and sp-hybridized carbons (of a terminal alkyne).[7][15] This provides a route to introduce alkynyl moieties, which can be further functionalized.
Applications in Drug Discovery and Development
Substituted naphthalenes are a cornerstone in medicinal chemistry, with numerous examples of naphthalene-containing drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features and reactivity make it a highly valuable intermediate for the synthesis of novel drug candidates.
The ability to selectively functionalize the 7- and 1-positions through sequential cross-coupling reactions allows for the systematic exploration of the chemical space around the naphthalene core. This is a critical strategy in structure-activity relationship (SAR) studies, where researchers aim to optimize the biological activity and pharmacokinetic properties of a lead compound. The introduction of diverse aryl, amino, and alkynyl groups can significantly impact a molecule's binding affinity to a biological target, as well as its solubility, metabolic stability, and other drug-like properties.
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[13] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its distinct physical and chemical properties, stemming from the presence of two different halogens on the naphthalene core, allow for a range of chemical transformations. While some experimental data for this specific isomer are sparse, its reactivity can be reliably predicted based on well-established principles of organic chemistry. The potential for selective functionalization through modern cross-coupling reactions makes this compound a key intermediate for the generation of diverse molecular architectures and the exploration of new chemical entities with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 20816-79-9: 1-Bromo-8-chloronaphthalene | CymitQuimica [cymitquimica.com]
- 7. youtube.com [youtube.com]
- 8. 1-Bromo-7-chloronaphthalene, CasNo.29016-72-6 BOC Sciences United States [bocscichem.lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. jk-sci.com [jk-sci.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Spectroscopic Unveiling of 7-Bromo-1-chloronaphthalene: A Technical Guide
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 7-Bromo-1-chloronaphthalene (C₁₀H₆BrCl), a halogenated aromatic compound of interest to researchers in synthetic chemistry and drug development. In the absence of readily available experimental spectra in public databases, this document leverages established spectroscopic principles and data from analogous compounds to present a robust, predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach not only offers valuable reference data but also illustrates the deductive processes central to structural elucidation.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted naphthalene with a molecular weight of approximately 241.51 g/mol .[1] The strategic placement of a bromine atom at the C-7 position and a chlorine atom at the C-1 position breaks the symmetry of the naphthalene core, rendering all six aromatic protons and ten carbon atoms chemically distinct. This asymmetry is the foundation for a rich and interpretable set of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), each integrating to a single proton. The chemical shifts are influenced by the anisotropic effect of the naphthalene ring system and the electronic effects of the halogen substituents. The chlorine atom at C-1 will exert a deshielding effect on the peri-proton at C-8, while the bromine at C-7 will influence its neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.30 - 7.45 | d | J ≈ 7.5 |
| H-3 | 7.55 - 7.70 | t | J ≈ 7.8 |
| H-4 | 7.85 - 8.00 | d | J ≈ 8.0 |
| H-5 | 7.75 - 7.90 | d | J ≈ 8.5 |
| H-6 | 7.40 - 7.55 | dd | J ≈ 8.5, 1.8 |
| H-8 | 8.05 - 8.20 | d | J ≈ 1.8 |
Disclaimer: These are predicted values based on additive models and analysis of similar compounds. Actual experimental values may vary.
Interpretation and Causality:
The predicted downfield shift for H-8 is a direct consequence of the steric compression and electronic deshielding from the adjacent chlorine atom at the C-1 position. The protons on the chlorinated ring (H-2, H-3, H-4) and the brominated ring (H-5, H-6, H-8) will exhibit characteristic splitting patterns (doublets, triplets, and doublet of doublets) arising from coupling with their immediate neighbors. For instance, H-6 is expected to appear as a doublet of doublets due to coupling with both H-5 and H-8.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the directly attached substituents and their position on the naphthalene ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 133 |
| C-2 | 126 - 128 |
| C-3 | 128 - 130 |
| C-4 | 124 - 126 |
| C-4a | 132 - 135 |
| C-5 | 129 - 131 |
| C-6 | 127 - 129 |
| C-7 | 121 - 124 |
| C-8 | 125 - 127 |
| C-8a | 133 - 136 |
Disclaimer: These are predicted values based on established increments for substituted naphthalenes. Actual experimental values may vary.
Interpretation and Causality:
The carbons directly bonded to the halogens, C-1 (Cl) and C-7 (Br), will exhibit chemical shifts influenced by the inductive effects of these substituents. The quaternary carbons (C-4a and C-8a) are typically found further downfield. The predicted upfield shift for C-7 is attributed to the "heavy atom effect" of bromine.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data for this compound would involve:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar analytes.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 125 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate several hundred to a few thousand scans to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall fingerprint of a molecule. For this compound, the IR spectrum will be dominated by vibrations of the aromatic system and the carbon-halogen bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1600 - 1580 | Medium | Aromatic C=C stretching |
| 1500 - 1450 | Strong | Aromatic C=C stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 780 - 740 | Strong | C-Cl stretching |
| 650 - 550 | Strong | C-Br stretching |
Disclaimer: These are predicted ranges based on characteristic frequencies for halogenated aromatic compounds.
Interpretation and Causality:
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching modes within the naphthalene rings. The most diagnostic signals will be the strong absorptions corresponding to the C-Cl and C-Br stretching vibrations. Due to the heavier mass of bromine compared to chlorine, the C-Br stretch is expected at a lower wavenumber than the C-Cl stretch.[2] The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide clues about the substitution pattern of the naphthalene rings.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Relative Intensity | Assignment |
| 242 | Moderate | [M+2]⁺• isotopic peak |
| 240 | Moderate | [M]⁺• molecular ion |
| 205 | High | [M - Cl]⁺ |
| 161 | Moderate | [M - Br]⁺ |
| 126 | High | [C₁₀H₆]⁺ |
Disclaimer: Fragmentation is complex and these represent plausible major fragments. The isotopic pattern is a key identifier.
Interpretation and Causality:
The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundances of the isotopes of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region will exhibit a characteristic cluster of peaks. The most abundant molecular ion peak will be at m/z 240 (for ¹²C₁₀H₆³⁵Cl⁷⁹Br). There will be a significant M+2 peak at m/z 242 of roughly similar intensity, and a smaller M+4 peak.
The fragmentation pattern will likely involve the loss of the halogen atoms. The loss of a chlorine radical (35 u) would lead to a fragment at m/z 205, while the loss of a bromine radical (79 u) would result in a fragment at m/z 161. Further fragmentation could lead to the naphthalene radical cation at m/z 126.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a solid sample, direct insertion probe (DIP) is a suitable method. The sample is heated to promote vaporization into the ion source.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a characteristic mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).
Visualizing Spectroscopic Relationships
The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between the molecular structure and its expected spectral features.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Caption: Correlation between molecular structure and key spectroscopic data.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles with data from analogous structures, we have constructed a reliable and scientifically-grounded framework for identifying and characterizing this compound. The provided protocols offer a standardized approach for obtaining experimental data, which would serve to validate and refine the predictions made herein. This guide is intended to be a valuable resource for researchers and professionals in the chemical sciences, facilitating their work with this and related halogenated aromatic compounds.
References
An In-depth Technical Guide to the Solubility of 7-Bromo-1-chloronaphthalene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-1-chloronaphthalene, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a framework for its empirical determination and rationalizes its expected solubility behavior based on its molecular structure. A detailed, self-validating experimental protocol for solubility measurement is provided, alongside a discussion of the underlying physicochemical principles.
Introduction: The Chemical Profile of this compound
This compound is a disubstituted naphthalene derivative with the molecular formula C₁₀H₆BrCl.[1][2] Its structure, featuring a rigid aromatic core with two different halogen substituents, imparts a unique combination of properties relevant to its application in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 241.51 g/mol | [1][2] |
| XLogP3 | 4.6 | [1] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature | [2] |
The high XLogP3 value suggests a lipophilic and hydrophobic nature, predicting poor solubility in aqueous media and favorable solubility in non-polar organic solvents.[1] The solid physical form necessitates the selection of appropriate solvents for its use in solution-phase chemistry.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are critical in determining its solubility profile:
-
Van der Waals Forces: As a large, non-polar aromatic molecule, London dispersion forces are the predominant intermolecular interactions. Solvents that also exhibit strong dispersion forces, such as aromatic and aliphatic hydrocarbons, are expected to be effective at solvating this compound.
-
Dipole-Dipole Interactions: The presence of chlorine and bromine atoms introduces a dipole moment to the molecule. Therefore, polar aprotic solvents capable of dipole-dipole interactions may also serve as suitable solvents.
-
Hydrogen Bonding: this compound lacks hydrogen bond donor capabilities and possesses very weak acceptor characteristics.[2] Consequently, its solubility in protic solvents like water and lower alcohols is expected to be limited.
Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive published quantitative data, empirical determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.
Materials and Equipment
-
This compound (purity ≥97%)[2]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Isothermal shake-flask method workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same solubility value.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample by a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Expected Solubility Profile and Discussion
While quantitative data is pending experimental determination, a qualitative solubility profile can be anticipated based on the principles of "like dissolves like."
Table of Expected Qualitative Solubility:
| Solvent Class | Specific Solvents | Expected Qualitative Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | Similar aromatic structure, strong van der Waals interactions. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | Favorable dipole-dipole and dispersion force interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can engage in dipole-dipole interactions and have non-polar character. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Polar aprotic nature allows for some interaction. |
| Esters | Ethyl acetate | Moderate | Possesses both polar and non-polar characteristics. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | Primarily dispersion forces, but the aromatic nature of the solute may limit high solubility. |
| Alcohols | Methanol, Ethanol | Low | The polar, protic nature of alcohols is not ideal for the non-polar solute. |
| Water | - | Very Low/Insoluble | Highly polar, protic solvent with strong hydrogen bonding network. |
This predicted profile aligns with the general solubility of naphthalene and its derivatives.[3] The presence of halogen atoms is expected to slightly increase the polarity compared to naphthalene, potentially enhancing solubility in moderately polar solvents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data requires experimental validation, the theoretical principles and the detailed experimental protocol outlined herein offer a solid foundation for researchers. The anticipated solubility profile suggests high solubility in aromatic and halogenated solvents, with moderate to low solubility in more polar and protic solvents. This information is critical for the effective use of this compound in synthetic chemistry and related fields.
References
A Technical Guide to the Prospective Crystallographic Analysis of 7-Bromo-1-chloronaphthalene
This guide provides a comprehensive framework for the synthesis, crystallization, and prospective crystallographic analysis of 7-bromo-1-chloronaphthalene. Addressed to researchers, scientists, and professionals in drug development, this document navigates the predictive landscape of its solid-state architecture in the absence of a publicly available crystal structure. We will delve into the theoretical underpinnings of its potential intermolecular interactions and present a validated workflow for its empirical structure determination.
Introduction: The Significance of Halogenated Naphthalenes
Halogenated naphthalenes are a class of compounds with significant utility in organic electronics, materials science, and as intermediates in pharmaceutical synthesis. The nature and position of halogen substituents on the naphthalene core profoundly influence their physicochemical properties, including their solid-state packing, which in turn dictates material characteristics such as conductivity, solubility, and bioavailability. This compound (C₁₀H₆BrCl) is one such molecule whose specific substitution pattern is expected to give rise to a unique interplay of intermolecular forces.[1][2]
Despite its availability from chemical suppliers, the crystal structure of this compound has not been reported in the public domain as of the writing of this guide. Understanding its crystal structure is paramount for predicting its behavior in solid-state applications and for the rational design of new materials and pharmaceutical compounds. This guide, therefore, serves a dual purpose: to present a predictive analysis of its likely crystal packing based on established principles of halogen bonding and π-interactions, and to provide a detailed, field-proven methodology for its experimental structure determination.
Synthesis and Single-Crystal Growth: A Proposed Methodology
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. While the synthesis of various bromochloronaphthalene isomers is documented, a specific, detailed protocol for this compound is less common. However, established synthetic routes for similar compounds, such as the Sandmeyer reaction on an appropriately substituted naphthylamine, can be adapted. For instance, the synthesis of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine via a diazotization-bromination sequence is well-documented and provides a reliable template.[3]
2.1. Proposed Synthetic Protocol
A plausible synthetic route would involve the diazotization of 7-bromo-1-naphthylamine, followed by a Sandmeyer-type reaction with a chloride source. The crude product would then require purification, typically by column chromatography, to achieve the high purity (>99%) necessary for successful crystallization.
2.2. Single-Crystal Growth
Growing single crystals suitable for X-ray diffraction is often more of an art than a science, requiring experimentation with various solvents and techniques. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Halogenated | Dichloromethane, Chloroform | "Like dissolves like"; promotes solubility. |
| Aromatic | Toluene, Xylene | Potential for π-stacking interactions with the solvent can influence packing. |
| Ethers | Diethyl ether, Dioxane | Moderate polarity, good for slow evaporation. |
| Alkanes | Hexane, Heptane | To be used as anti-solvents in vapor diffusion or liquid-liquid diffusion setups. |
| Alcohols | Methanol, Ethanol | Can act as hydrogen-bond donors/acceptors, potentially leading to solvate formation. |
Experimental Protocol: Slow Evaporation
-
Dissolution: Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) in a small, clean vial.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent over a period of several days to weeks at room temperature.
-
Monitoring: Monitor the vial for the formation of small, well-defined single crystals.
Experimental Protocol: Vapor Diffusion
-
Inner Vial: Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane) in a small (1 mL) vial.
-
Outer Jar: Place this vial inside a larger jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).
-
Sealing: Seal the outer jar. The vapor of the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.
Prospective Crystallographic Analysis: A Workflow
Once suitable single crystals are obtained, the process of determining the crystal structure involves a standardized workflow, from data collection to structure refinement and validation.
Diagram 1: Experimental Workflow for Crystal Structure Determination
Caption: A flowchart illustrating the key stages in determining a molecular crystal structure.
Predictive Analysis of Intermolecular Interactions
In the absence of an experimental structure, we can predict the likely intermolecular interactions that will govern the crystal packing of this compound. These predictions are based on the known principles of non-covalent interactions in halogenated aromatic systems.[4][5][6][7][8]
4.1. Halogen Bonding and σ-Holes
The covalent bonding of a halogen atom (X) to an electron-withdrawing group, such as the naphthalene ring, creates a region of positive electrostatic potential on the outermost surface of the halogen, opposite to the C-X bond. This region is known as a "σ-hole."[4][8] This positive σ-hole can then interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as a lone pair of electrons on another halogen or the π-system of a neighboring naphthalene ring.
For this compound, we can anticipate several types of halogen bonds:
-
Br···Cl Interactions: The σ-hole on the bromine atom is generally more positive than that on the chlorine atom, making bromine a stronger halogen bond donor. Therefore, Br···Cl interactions are highly probable.
-
Br···π and Cl···π Interactions: The halogen atoms can also interact with the electron-rich π-system of an adjacent naphthalene ring.
4.2. π-π Stacking Interactions
The planar, aromatic naphthalene core is predisposed to π-π stacking interactions. These can occur in a face-to-face or offset (parallel-displaced) manner. The presence of electron-withdrawing halogens can enhance these interactions by creating a more electron-deficient π-system that can interact favorably with the π-system of a neighboring molecule.
Diagram 2: Predicted Intermolecular Interactions in this compound
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 4. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction | Naoya Ohtsuka [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 7-Bromo-1-chloronaphthalene: Synthesis, Properties, and Potential Applications
Introduction to 7-Bromo-1-chloronaphthalene
This compound is a disubstituted naphthalene derivative with the chemical formula C₁₀H₆BrCl.[1][2] The strategic placement of bromine and chlorine atoms on the naphthalene core imparts specific reactivity and physical properties, making it a potentially valuable building block in the synthesis of more complex molecules. The naphthalene scaffold itself is a key component in many dyes, pigments, and pharmaceuticals.[3] The presence of two different halogens offers orthogonal reactivity, allowing for selective functionalization at either the bromo or chloro position under different reaction conditions.
Synthesis of this compound: A Proposed Pathway
While a definitive historical synthesis of this compound is not prominently documented, a logical and effective method for its preparation can be devised based on well-established synthetic transformations in aromatic chemistry. A plausible route involves the Sandmeyer reaction, a versatile method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5]
A potential starting material for this synthesis is 7-bromo-1-naphthylamine. The synthesis would proceed in two key steps: diazotization of the amine followed by a copper(I) chloride-mediated substitution.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 7-Bromo-1-naphthylamine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 7-bromo-1-naphthylamine in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure full formation of the 7-bromo-1-naphthalenediazonium chloride salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the freshly prepared diazonium salt solution from Step 1 in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.
-
A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
The crude this compound will precipitate as a solid.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Dry the crude product in a desiccator.
-
For further purification, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel can be employed to obtain the pure this compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of this compound. While experimental spectroscopic data is not widely published, predicted values and data from similar compounds provide a basis for its characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | [1][2] |
| Molecular Weight | 241.51 g/mol | [1][2] |
| CAS Number | 90947-99-2 | [1][2] |
| Appearance | Expected to be a solid at room temperature | [2] |
| Purity | Commercially available with ≥97% purity | [2] |
| Solubility | Expected to be soluble in organic solvents and insoluble in water | |
| LogP | 4.2557 (Computed) | [2] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a disubstituted naphthalene ring system. The specific coupling patterns would be influenced by the positions of the bromine and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display 10 distinct signals corresponding to the ten carbon atoms of the naphthalene core. The carbons attached to the halogens would exhibit chemical shifts influenced by their electronegativity.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). The molecular ion peak (M⁺) would be observed around m/z 240, 242, and 244.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-Br stretching vibrations in the fingerprint region (below 1000 cm⁻¹).
Potential Applications in Research and Development
Halogenated naphthalenes are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules.[3][6] The differential reactivity of the C-Br and C-Cl bonds in this compound could be exploited in sequential cross-coupling reactions.
Role as a Synthetic Building Block
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[7] This reactivity difference allows for selective functionalization at the 7-position (bromine) while leaving the 1-position (chlorine) intact for subsequent transformations.
Caption: Potential sequential cross-coupling reactions using this compound.
This stepwise functionalization is highly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over the molecular architecture is crucial. The naphthalene core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at specific positions can lead to the discovery of novel bioactive compounds.[3]
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a valuable, albeit not extensively studied, chemical entity with significant potential as a building block in organic synthesis. Its disubstituted naphthalene core with two different halogens offers a platform for controlled, sequential functionalization, paving the way for the creation of complex molecular structures. While its historical discovery remains obscure, its synthesis can be confidently approached through established methodologies like the Sandmeyer reaction. Further exploration of the reactivity and applications of this compound could unlock new avenues in medicinal chemistry and materials science.
References
- 1. This compound | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
7-Bromo-1-chloronaphthalene safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 7-Bromo-1-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic hydrocarbon with significant applications as a synthetic intermediate in the fields of pharmaceutical development and materials science. Its structural properties make it a valuable building block for more complex molecules, including novel therapeutic agents. The presence of both bromine and chlorine substituents on the naphthalene core allows for differential reactivity, providing chemists with a versatile tool for molecular design. As with many halogenated organic compounds, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles for similar chemical entities.
Hazard Identification and Toxicological Profile
Based on available safety data sheets for similar compounds, this compound should be treated as a substance with the following potential hazards:[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1][2]
Occupational exposure to chlorinated naphthalenes has been associated with severe skin reactions, such as chloracne, and liver disease.[4] Systemic effects on the liver have been reported primarily from inhalation of chloronaphthalenes.[4] Given the lack of specific data for this compound, it is crucial to handle this compound with a high degree of caution, assuming it may possess similar toxicological properties.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.
Engineering Controls
All handling of this compound should be conducted in a certified chemical fume hood to control the generation of vapors and aerosols.[3][5] The fume hood should have a face velocity of at least 100 feet per minute.[5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes and Face | Safety glasses with side shields and a face shield | Provides protection against splashes and airborne particles.[7][8] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Gloves should be inspected before use and changed frequently.[1][5] A lab coat provides a barrier against accidental skin contact. |
| Respiratory | Air-purifying respirator with an appropriate cartridge | Required when engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup.[7][9][10] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[5][7] |
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is fundamental to a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Have all required equipment and reagents within the chemical fume hood to minimize movement in and out of the containment area.
-
Dispensing: If the compound is a solid, handle it as a powder in a well-ventilated area to avoid dust formation.[11] If it is a liquid, dispense it carefully to avoid splashing.
-
Heating: If heating is required, be aware that this compound can form explosive mixtures with air upon intense heating.[1]
-
Post-Handling: After handling, wash hands and face thoroughly with soap and water.[1][6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][6] Keep it away from incompatible materials such as strong oxidizing agents.[3][6] The storage area should be clearly marked with the appropriate hazard warnings.
Spill and Leak Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[12]
-
Collect: Carefully collect the absorbent material and the spilled substance into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the person to fresh air.[1][6][13] If breathing is difficult, give oxygen.[11] Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing.[1][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][13] Get medical attention if irritation persists.[6][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[6][13]
Disposal Considerations
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container.[12] Do not mix with non-halogenated waste.[12]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[6][15]
Risk Assessment Workflow
Before undertaking any new procedure involving this compound, a thorough risk assessment should be conducted.
Caption: A systematic workflow for risk assessment before handling this compound.
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a stringent and proactive approach to safety. By understanding its toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and disposal procedures, researchers can minimize risks and ensure a safe laboratory environment. The causality behind these experimental choices is rooted in the precautionary principle, especially when complete toxicological data is unavailable. This self-validating system of protocols is designed to protect both the individual researcher and the wider environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 5. static.igem.org [static.igem.org]
- 6. fishersci.com [fishersci.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. 1-Bromo-8-chloronaphthalene - Safety Data Sheet [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. First Aid - Chemical Poisoning [moh.gov.sa]
- 15. combi-blocks.com [combi-blocks.com]
A Technical Guide to 7-Bromo-1-chloronaphthalene: Commercial Availability, Synthesis, and Applications
Introduction
7-Bromo-1-chloronaphthalene is a halogenated aromatic hydrocarbon with a naphthalene core, substituted with a bromine atom at the 7-position and a chlorine atom at the 1-position. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the fields of medicinal chemistry, organic electronics, and fine chemical synthesis. The presence of two different halogen atoms at distinct positions on the naphthalene ring allows for selective functionalization through various cross-coupling reactions, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability, physicochemical properties, safety and handling, a plausible synthetic route, and potential applications of this compound for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.[1]
| Property | Value |
| CAS Number | 90947-99-2[1] |
| Molecular Formula | C₁₀H₆BrCl[1] |
| Molecular Weight | 241.51 g/mol [1] |
| Appearance | Solid |
| Storage Temperature | Room Temperature, sealed in a dry environment[2] |
| InChI Key | LOXWVAXWPZWIOO-UHFFFAOYSA-N[1] |
| Purity (Typical) | ≥95-97%[3][4] |
Commercial Availability
This compound is available from several chemical suppliers, catering primarily to the research and development market. It is typically offered in quantities ranging from milligrams to several grams. The table below provides a summary of some of the key suppliers and their offerings.
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich (Ambeed, Inc.) | 100 mg, 250 mg, 1 g, 5 g[2] | 97%[2] |
| ChemScene | 100 mg, 250 mg, 1 g[3] | ≥97%[3] |
| Synchem | On-demand synthesis | 95%[4] |
| MySkinRecipes | Not specified | 95% |
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Pathway: A Plausible Approach
The proposed synthetic workflow is illustrated in the diagram below:
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Representative Experimental Protocol (Proposed)
This protocol is based on general procedures for the Sandmeyer reaction and should be optimized for this specific substrate.
Step 1: Diazotization of 7-Bromo-1-naphthylamine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 7-bromo-1-naphthylamine (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq).
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to yield the pure product.
Potential Applications in Research and Development
Halogenated naphthalenes are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and organic electronic materials.[5] The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective, stepwise functionalization.
-
In Medicinal Chemistry: This molecule can serve as a scaffold for the synthesis of novel compounds with potential biological activity. The naphthalene core is present in a number of approved drugs. The bromo and chloro substituents can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
-
In Materials Science: Polycyclic aromatic hydrocarbons are fundamental components of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][7] The ability to functionalize the this compound core allows for the tuning of the electronic and photophysical properties of the resulting materials, which is crucial for optimizing the performance of organic electronic devices.
Analytical Characterization (Expected)
The identity and purity of this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring system. The coupling patterns (doublets, triplets, and doublets of doublets) and coupling constants would be characteristic of the 1,7-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display ten signals for the ten carbon atoms of the naphthalene core. The chemical shifts of the carbons directly attached to the bromine and chlorine atoms would be significantly influenced by the electronegativity of the halogens.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would confirm the molecular weight and provide information about the fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex M, M+2, and M+4 pattern.
-
Conclusion
This compound is a commercially available, specialized chemical intermediate with significant potential for application in both pharmaceutical and materials science research. Its di-halogenated naphthalene structure provides a versatile platform for the synthesis of complex organic molecules through selective functionalization. While detailed, peer-reviewed synthetic and application-specific literature for this particular isomer is sparse, its synthesis can be plausibly achieved through established methods like the Sandmeyer reaction. As with any chemical reagent, proper safety precautions are paramount during its handling and use. The continued exploration of such unique building blocks will undoubtedly contribute to advancements in drug discovery and the development of next-generation organic electronic materials.
References
- 1. This compound | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synchem.de [synchem.de]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 7-Bromo-1-chloronaphthalene
Abstract
This document provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling of 7-Bromo-1-chloronaphthalene. The naphthalene scaffold is a privileged core structure in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2] The ability to functionalize specific positions on the naphthalene ring is therefore of critical importance. This protocol leverages the inherent reactivity difference between C-Br and C-Cl bonds in palladium-catalyzed reactions to achieve highly selective arylation at the C-7 position, leaving the C-1 chloro substituent intact for subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed, field-tested experimental protocol, and offer insights into reaction optimization and troubleshooting.
Scientific Principles: Mechanism and Chemoselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex.[3][4][5] The reaction's success in complex molecule synthesis stems from its mild conditions and high functional group tolerance.[6][7]
The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming an organopalladium(II) complex. This is generally the rate-determining step of the cycle.[3][9]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate salt.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Basis of Chemoselectivity
When a molecule contains multiple halide substituents, as in this compound, achieving selectivity is paramount. The choice of which C-X bond reacts is governed by the relative rates of oxidative addition. For palladium catalysts, the reactivity of aryl halides follows a well-established trend: I > Br > OTf >> Cl.[9][10]
This trend is a direct consequence of bond dissociation energies (BDE). The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol), making it more susceptible to cleavage and insertion by the Pd(0) catalyst. By carefully controlling reaction conditions—specifically temperature and reaction time—we can exploit this energy difference to ensure the Suzuki-Miyaura coupling occurs exclusively at the more reactive C-7 bromine position while preserving the C-1 chlorine for potential downstream functionalization.[11][12]
Detailed Experimental Protocol
This protocol describes a general and robust procedure for the selective coupling of this compound with a representative arylboronic acid.
Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 eq)
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] with a suitable ligand.
-
Ligand (if using Pd(OAc)₂): Triphenylphosphine [PPh₃] (4-10 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvents: 1,4-Dioxane and Water (degassed), typically in a 4:1 to 5:1 ratio.
-
Work-up Reagents: Ethyl acetate, deionized water, brine.
-
Purification: Silica gel for column chromatography.
-
Inert Gas: Argon or Nitrogen.
Experimental Workflow Diagram
Caption: General workflow for the selective Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degassing: For optimal results, degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[11] This step is critical as residual oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-aryl-1-chloronaphthalene product.
Quantitative Data and Expected Outcomes
The reaction parameters should be optimized for each specific arylboronic acid, but the following table provides a validated starting point for the synthesis of 7-(4-methoxyphenyl)-1-chloronaphthalene.
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | Electrophile with differential halide reactivity. |
| Nucleophile | 4-Methoxyphenylboronic Acid | 1.2 equivalents |
| Catalyst Loading | Pd(PPh₃)₄ (3 mol%) | A common and effective catalyst for this transformation.[6] |
| Base | K₂CO₃ (2.0 equivalents) | Sufficiently strong base to form the boronate; cost-effective. |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Dioxane solubilizes organic components; water dissolves the base.[13] |
| Concentration | 0.1 M | A standard concentration to ensure efficient reaction kinetics. |
| Temperature | 90 °C | Optimal for selective C-Br activation without C-Cl reactivity.[11][12] |
| Reaction Time | 16 hours | Typical duration for completion; should be monitored. |
| Typical Yield | 85 - 95% | Expected isolated yield after purification. |
Troubleshooting and Management of Side Reactions
A robust protocol anticipates potential issues. Below are common challenges and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. "Wet" solvents or reagents. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing via freeze-pump-thaw.3. Use anhydrous solvents and dry reagents thoroughly. |
| Protodeborylation | Hydrolysis of the boronic acid, especially with electron-deficient or heteroaryl boronic acids.[8] | 1. Use a stronger, non-aqueous base (e.g., K₃PO₄).2. Use boronic esters (e.g., pinacol esters), which are more stable.[8] |
| Homocoupling of Boronic Acid | Oxygen-mediated side reaction. | Improve degassing of the reaction mixture. |
| Dehalogenation | Reductive cleavage of the C-Br bond.[8] | Ensure the absence of hydride sources. Use high-purity solvents and reagents. |
| Loss of Selectivity (C-Cl reacts) | Reaction temperature is too high or reaction time is too long. The chosen ligand may be too reactive. | 1. Lower the reaction temperature to 80-90 °C.2. Stop the reaction as soon as the starting material is consumed.3. Screen alternative ligands if the issue persists. |
Applications in Drug Discovery and Materials Science
The 7-aryl-1-chloronaphthalene products synthesized via this protocol are valuable intermediates. The remaining C-Cl bond can be targeted in a subsequent, more forcing cross-coupling reaction (e.g., using catalysts designed for C-Cl activation), allowing for the programmed, site-selective synthesis of di- or multi-substituted naphthalenes.[14] This stepwise approach is crucial for building molecular complexity and accessing novel chemical space for the development of pharmaceuticals and organic electronic materials.[15][16] The naphthalene core itself is found in drugs treating a wide array of conditions, from cancer to fungal infections and neurological disorders, highlighting the importance of synthetic methods that grant precise control over its functionalization.[2][17]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024 [ouci.dntb.gov.ua]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Selective Heck Reaction of 7-Bromo-1-chloronaphthalene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing a selective Heck reaction on the dihalogenated substrate, 7-Bromo-1-chloronaphthalene. This document offers a detailed protocol, explains the underlying scientific principles, and provides insights for optimization and troubleshooting, ensuring a robust and reproducible experimental design.
Introduction: The Strategic Vinylation of a Dihalogenated Naphthalene
The Mizoroki-Heck reaction, a cornerstone of modern synthetic organic chemistry, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to its high efficiency and broad functional group tolerance.[2]
This guide focuses on the selective Heck reaction of this compound. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis is a key strategic element. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond, allowing for a highly selective reaction at the 7-position of the naphthalene core. This inherent chemoselectivity enables the synthesis of versatile building blocks where the chloro-substituent remains available for subsequent transformations.
Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The cycle comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.
Figure 1: The catalytic cycle of the Heck reaction.
Experimental Protocol
This protocol details the Heck coupling of this compound with a generic alkene (e.g., styrene or methyl acrylate).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Alkene (e.g., Styrene or Methyl Acrylate) | ≥99% | Commercially Available | Inhibitor may need to be removed. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | [3][4][5][6][7] |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | [8][9][10][11] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | [12][13][14][15][16] |
| Toluene | Anhydrous | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For workup and chromatography. |
| Celite® | Commercially Available | For filtration. | |
| Schlenk flask | Flame-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Inert gas supply (Nitrogen or Argon) | High Purity | ||
| Heating mantle with temperature control | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Silica gel for column chromatography | 230-400 mesh |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Heck reaction.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), triphenylphosphine (0.04 equiv), and anhydrous toluene (to achieve a ~0.2 M concentration of the aryl halide).
-
Degassing: Seal the flask and subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (nitrogen or argon).
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 equiv) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Process Optimization: Fine-Tuning for Success
Several parameters can be adjusted to optimize the reaction yield and selectivity.
| Parameter | Variation | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loading is more cost-effective, while higher loading may be necessary for less reactive substrates. |
| Ligand | P(o-tolyl)₃, Buchwald-type ligands | The choice of ligand can significantly impact the reaction rate and selectivity. Bulky, electron-rich phosphines often enhance the rate of oxidative addition. |
| Base | K₂CO₃, NaOAc, DBU | The base is crucial for regenerating the Pd(0) catalyst. The choice of base can influence the reaction rate and may need to be optimized for specific substrates. |
| Solvent | DMF, NMP, Dioxane | The solvent can affect the solubility of the reagents and the stability of the catalyst. Polar aprotic solvents are commonly used.[17] |
| Temperature | 80-140 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition of the catalyst or side products. |
Safety Precautions: A Commitment to Laboratory Safety
It is imperative to handle all chemicals with appropriate safety measures.[1] Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
This compound: May cause skin and eye irritation.[27][28] Avoid inhalation of dust and contact with skin and eyes.
-
Palladium(II) Acetate: May cause an allergic skin reaction.[4][7] Avoid inhalation and contact with skin and eyes.
-
Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.[8][9][10][11]
-
Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled and in contact with skin. Causes severe skin burns and eye damage.[12][13][14][15][16]
-
Styrene: Flammable liquid and vapor. Harmful if inhaled and causes skin and eye irritation.[22][23][24][26]
-
Methyl Acrylate: Highly flammable liquid and vapor. Toxic if inhaled and harmful in contact with skin. Causes skin and eye irritation.[17][18][19][20][21]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use fresh, high-quality reagents. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base or solvent | Screen different bases and solvents as outlined in the optimization table. | |
| Formation of Side Products | Catalyst decomposition | Consider using a more robust ligand or lowering the reaction temperature. |
| Homocoupling of the alkene | Use a slight excess of the alkene (1.2-1.5 equiv). | |
| Reaction at the C-Cl Bond | High reaction temperature or prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base or lower temperature. |
Conclusion
The selective Heck reaction of this compound is a valuable synthetic tool for the creation of functionalized naphthalene derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and excellent selectivity. This protocol, along with the provided optimization and troubleshooting guidance, serves as a comprehensive resource for the successful application of this important transformation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. redox.com [redox.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. vastanichem.com [vastanichem.com]
- 20. trc-corp.com [trc-corp.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. htpchem.com [htpchem.com]
- 23. chemos.de [chemos.de]
- 24. carlroth.com [carlroth.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. cdhfinechemical.com [cdhfinechemical.com]
- 27. assets.thermofisher.com [assets.thermofisher.com]
- 28. fishersci.com [fishersci.com]
Application Notes and Protocols for the Selective Sonogashira Coupling of 7-Bromo-1-chloronaphthalene
Introduction: Strategic C-C Bond Formation in Dihaloarene Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions and demonstrates broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
A significant challenge and opportunity in cross-coupling chemistry lie in the selective functionalization of polyhalogenated aromatic compounds. These substrates offer multiple reaction sites, allowing for programmed, stepwise derivatization to build molecular complexity. The inherent differences in the reactivity of carbon-halogen bonds provide the basis for this selectivity. In the context of the Sonogashira coupling, the reactivity of aryl halides follows the general trend: I > Br >> Cl.[3] This differential reactivity allows for the chemoselective coupling at the more reactive halogen site, leaving the less reactive halogens intact for subsequent transformations.
This application note provides a comprehensive guide to the selective Sonogashira coupling of 7-Bromo-1-chloronaphthalene. We will leverage the pronounced difference in reactivity between the aryl bromide and the aryl chloride to achieve exclusive coupling at the C7-Br bond. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize 7-alkynyl-1-chloronaphthalene derivatives, which are versatile intermediates for the construction of more complex polycyclic aromatic systems.
Mechanistic Rationale for Chemoselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] The chemoselectivity in the coupling of this compound is dictated by the rate-determining step of the palladium cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.
The C-Br bond (bond dissociation energy ~336 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol). Consequently, the oxidative addition of the Pd(0) catalyst into the C-Br bond of this compound is kinetically favored and occurs at a much faster rate than the corresponding insertion into the C-Cl bond.[3] By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve exclusive reaction at the more labile bromide position.
The Catalytic Cycles:
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II)-aryl complex. This is the selectivity-determining step.
-
Transmetalation : The Pd(II)-aryl complex reacts with a copper(I)-acetylide species (generated in the copper cycle), transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the product, 7-alkynyl-1-chloronaphthalene, and regenerate the Pd(0) catalyst.[5][6]
-
-
Copper Cycle :
Below is a visualization of the Sonogashira catalytic cycle.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromo-1-chloronaphthalene
<
Introduction: Strategic Importance of Substituted Naphthalenes
Substituted naphthalenes are privileged scaffolds in medicinal chemistry and materials science.[1] The unique electronic and steric properties of the naphthalene core make it a valuable building block for the synthesis of novel therapeutic agents, organic light-emitting diodes (OLEDs), and functional polymers. Specifically, di-functionalized naphthalenes like 7-Bromo-1-chloronaphthalene offer a versatile platform for sequential and site-selective modifications, enabling the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the precise and efficient functionalization of such substrates.[2][3] This document provides a comprehensive guide to the principles and practical application of palladium-catalyzed cross-coupling reactions involving this compound, with a focus on achieving high chemoselectivity.
Understanding the Reaction: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a discovery honored with the 2010 Nobel Prize in Chemistry, proceed through a general catalytic cycle.[2][4] This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[2][3]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide.[2][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst.[2][3]
dot digraph "Palladium Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Chemoselectivity: The Key to Site-Selective Coupling
In a molecule with multiple halide substituents, such as this compound, achieving site-selectivity is paramount. This is governed by the relative reactivity of the carbon-halogen bonds. The generally accepted reactivity trend for palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl.[8][9] This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds.[9] The weaker C-Br bond has a lower BDE compared to the stronger C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.[9] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.
Experimental Protocols: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6][10] The following protocol provides a general procedure for the selective Suzuki coupling at the C-Br position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[11]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)[12][13]
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas manifold
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
dot digraph "Suzuki Coupling Workflow" { graph [rankdir=LR, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[14]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).[14]
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.[14]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1-chloronaphthalene.
Data Presentation: Typical Reaction Conditions and Outcomes
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and selectivity of the cross-coupling reaction. The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | ~85 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >90 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 80 | 24 | ~92 |
Note: Yields are approximate and can vary depending on the specific reaction scale and purification method.
Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[15][16] This protocol outlines a general procedure for the selective amination at the C-Br position of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)[19]
-
Anhydrous solvent (e.g., toluene, THF)
Detailed Procedure:
-
In a glovebox, to a reaction vial, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 mmol).
-
Seal the vial, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 7-amino-1-chloronaphthalene derivative.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a highly efficient and selective method for the synthesis of functionalized naphthalene derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, researchers can achieve site-selective modifications, opening avenues for the creation of novel compounds with potential applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is crucial for optimizing reaction outcomes and achieving high yields of the desired product.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jk-sci.com [jk-sci.com]
Application Note: 7-Bromo-1-chloronaphthalene as a Strategic Intermediate for Pharmaceutical Synthesis
Abstract
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique steric and electronic properties.[1][2] This application note provides a comprehensive guide to the use of 7-Bromo-1-chloronaphthalene, a versatile and strategically functionalized intermediate, in the synthesis of complex pharmaceutical building blocks. We present its physicochemical properties, a representative synthesis, and detailed, field-tested protocols for its application in cornerstone C-C and C-N bond-forming reactions, namely the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the construction of novel molecular architectures.
Introduction: The Naphthalene Moiety in Drug Discovery
Naphthalene, a simple bicyclic aromatic hydrocarbon, is a foundational scaffold in the development of a wide array of pharmaceuticals.[3] Its rigid structure and lipophilic nature allow it to effectively interact with biological targets. Naphthalene derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Marketed drugs such as Nafcillin (antibiotic), Terbinafine (antifungal), and Nabumetone (NSAID) underscore the therapeutic relevance of this chemical entity.[4]
The strategic introduction of functional groups onto the naphthalene ring is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic (ADME) properties.[3] this compound (CAS 90947-99-2) is a particularly valuable intermediate because its two distinct halogen atoms can be selectively functionalized. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective modifications to build molecular complexity.
Physicochemical & Safety Data
Proper handling and characterization are critical for successful synthesis. The key properties and safety information for this compound are summarized below.
Compound Properties
| Property | Value | Source |
| CAS Number | 90947-99-2 | [5][6][7] |
| Molecular Formula | C₁₀H₆BrCl | [5][6][7] |
| Molecular Weight | 241.51 g/mol | [5][6][7] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [6] |
| Storage | Store at room temperature, sealed in a dry environment. | [6] |
Safety & Handling
This compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410).
-
Precautionary Measures: Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling. Avoid release to the environment.[8]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
Representative Synthesis of this compound
While commercially available, understanding the synthesis of the title compound provides insight into potential impurities. A common route is via a Sandmeyer-type reaction from an appropriate amino-naphthalene precursor. The following is a representative, generalized protocol.
-
Scientific Rationale: The Sandmeyer reaction is a robust method for introducing halides onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. This method offers good regiochemical control.
-
Protocol: A potential precursor, 8-chloronaphthalen-1-amine, can be diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to yield the desired this compound.[9] The positions are renumbered based on IUPAC nomenclature for the final product.
Application in Pharmaceutical Synthesis: Key Protocols
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this compound's utility. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond, allowing for selective functionalization at the 7-position.
Diagram 1: General workflow for the selective functionalization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures common in pharmaceuticals.[10][11]
-
Causality Behind Choices:
-
Catalyst: A palladium catalyst, often with bulky phosphine ligands like P(tBu)₃, is used. The ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps.[12]
-
Base: A base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11][13]
-
Solvent: Anhydrous aprotic solvents like 1,4-dioxane or toluene are typically used to prevent the decomposition of the catalyst and reagents.
-
Detailed Step-by-Step Protocol:
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Bis(tri-tert-butylphosphine)palladium(0) - Pd[P(tBu)₃]₂ (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
-
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, Pd[P(tBu)₃]₂, and Cs₂CO₃.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the starting naphthalene.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 7-aryl-1-chloronaphthalene derivative.
-
Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[14][15] This reaction allows for the coupling of primary or secondary amines to the 7-position of the naphthalene core.
-
Causality Behind Choices:
-
Catalyst System: This reaction requires a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, sterically hindered phosphine ligand (e.g., XPhos, SPhos). The bulky ligand promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[16]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14]
-
Solvent: Anhydrous, aprotic polar solvents like toluene or THF are standard choices.
-
Detailed Step-by-Step Protocol:
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous Toluene
-
-
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk flask.
-
Add this compound.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.
-
Evacuate and backfill the flask with inert gas three times.
-
Place the reaction mixture in a preheated oil bath at 90-110 °C.
-
Stir vigorously for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 7-amino-1-chloronaphthalene.
-
Diagram 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Analytical Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): LC-MS or GC-MS to confirm the molecular weight of the product and assess the purity of the reaction mixture.
-
Chromatography: HPLC or GC for quantitative purity analysis.
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its differentially reactive halogen substituents provide a reliable handle for sequential, site-selective functionalization. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig protocols detailed herein enable the efficient synthesis of diverse libraries of C-C and C-N coupled naphthalene derivatives. By leveraging this strategic intermediate, medicinal chemists can rapidly access novel chemical matter, accelerating the discovery of next-generation therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Naphthalene, 7-bromo-1-chloro- - CAS:90947-99-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. research.rug.nl [research.rug.nl]
The Strategic Utility of 7-Bromo-1-chloronaphthalene in Advanced Materials Science: A Guide for Researchers
Introduction: Unveiling the Potential of a Unique Naphthalene Building Block
In the landscape of materials science, the pursuit of novel organic molecules with tailored electronic and photophysical properties is relentless. Among the vast array of aromatic building blocks, halogenated naphthalenes serve as critical synthons for the construction of complex, high-performance organic materials. 7-Bromo-1-chloronaphthalene, a dihalogenated naphthalene derivative, presents a unique and strategically valuable platform for synthetic chemists and materials scientists. Its distinct electronic and reactivity profile, stemming from the differential reactivity of the bromine and chlorine substituents, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on its role in the synthesis of materials for organic electronics. We will delve into the causality behind its selection in synthetic strategies and provide detailed protocols for its application.
Core Principles: The Synthetic Advantage of Differential Halogen Reactivity
The primary utility of this compound in materials synthesis lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive and susceptible to oxidative addition to a palladium(0) catalyst at lower temperatures compared to the more robust C-Cl bond. This reactivity difference enables regioselective functionalization, a cornerstone of modern organic synthesis.
This selective reactivity allows for a stepwise approach to building complex molecular architectures. For instance, a Suzuki or Heck reaction can be performed selectively at the 7-position (bromine) while leaving the 1-position (chlorine) intact for a subsequent, different cross-coupling reaction under more forcing conditions. This orthogonal reactivity is highly desirable for creating well-defined, non-symmetric conjugated molecules and polymers, which are often key to achieving superior performance in electronic devices.
Application in Organic Field-Effect Transistors (OFETs): Crafting High-Mobility Semiconductors
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Naphthalene-based materials are attractive candidates for OFETs due to their rigid, planar structure which can facilitate intermolecular π-π stacking, a key factor for efficient charge transport.
This compound serves as a valuable starting material for the synthesis of novel organic semiconductors. By leveraging its differential reactivity, researchers can introduce different aromatic or heteroaromatic units at the 1- and 7-positions, thereby tuning the electronic properties (e.g., HOMO/LUMO energy levels) and solid-state packing of the resulting molecule.
Protocol: Synthesis of a 7-Aryl-1-chloronaphthalene Intermediate via Suzuki Coupling
This protocol outlines a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the C7-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (1-5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, catalysts with bulky phosphine ligands can promote the selective reaction at the more accessible C-Br bond.
-
Base and Solvent: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent influences the solubility of the reactants and the reaction temperature. Aprotic polar solvents like DMF or dioxane are often effective.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high catalytic activity.
Data Presentation:
| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 12 | >90 |
| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | ~85 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki couplings. Actual yields may vary depending on the specific substrates and reaction conditions.
Workflow for OFET Material Synthesis
Caption: Synthetic workflow for an asymmetric organic semiconductor from this compound.
Role in Polymer Synthesis: Building Blocks for Conjugated Polymers
Conjugated polymers are a class of materials that form the backbone of many organic electronic devices, including OFETs, OLEDs, and organic photovoltaics (OPVs). The electronic properties of these polymers are highly dependent on the monomer units used in their synthesis. This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers.
For instance, after selective functionalization at the 7-position, the remaining chloro group can be converted to other functional groups suitable for polymerization, such as a boronic ester or a stannane. Alternatively, a di-functional coupling partner can be used to directly incorporate the 7-substituted-1-chloronaphthalene unit into a polymer backbone via step-growth polymerization methods like Suzuki or Stille polymerization.
Protocol: Synthesis of a Naphthalene-based Conjugated Polymer via Suzuki Polymerization
This protocol describes a hypothetical synthesis of a conjugated polymer using a derivative of this compound.
Step 1: Synthesis of the Diboronic Ester Monomer
-
Synthesize the 7-aryl-1-chloronaphthalene intermediate as described in the previous protocol.
-
Convert the chloro group to a boronic acid pinacol ester using a Miyaura borylation reaction. This involves reacting the 7-aryl-1-chloronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in a suitable solvent (e.g., 1,4-dioxane).
Step 2: Suzuki Polymerization
-
In a Schlenk tube, combine the synthesized diboronic ester monomer with an equimolar amount of a dibromo-co-monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous K₂CO₃).
-
Add a degassed solvent mixture (e.g., toluene/water).
-
Heat the mixture under an inert atmosphere with vigorous stirring for 24-72 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
Causality of Experimental Choices:
-
Monomer Purity: The purity of the monomers is paramount for achieving high molecular weight polymers, which is crucial for good film-forming properties and device performance.
-
Stoichiometry: Precise control of the monomer stoichiometry is essential in step-growth polymerization to obtain high molecular weights.
-
Catalyst and Reaction Conditions: The choice of catalyst, base, and solvent system can significantly impact the polymerization rate, molecular weight, and solubility of the resulting polymer.
Logical Relationship in Polymer Design
Caption: Design strategy for conjugated polymers using this compound.
Use as a Synthetic Intermediate in Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), the development of efficient and stable emitter and host materials is crucial. Naphthalene-containing molecules are often incorporated into the design of blue emitters and host materials due to their wide bandgap and good thermal stability.
This compound can serve as a key intermediate for the synthesis of complex, multi-functional molecules for OLED applications. The ability to introduce different functional groups at the 1- and 7-positions allows for the fine-tuning of the material's properties, such as its emission color, quantum efficiency, and charge transport characteristics. For example, an electron-donating group could be introduced at one position and an electron-accepting group at the other to create a molecule with intramolecular charge transfer (ICT) characteristics, which is a common strategy for designing fluorescent emitters.
Conclusion and Future Outlook
This compound is a versatile and valuable building block in the toolbox of materials scientists. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables regioselective and sequential functionalization through well-established cross-coupling reactions. This feature allows for the rational design and synthesis of complex organic semiconductors and conjugated polymers with precisely tuned properties for a range of applications in organic electronics.
As the demand for higher performance and more sophisticated organic electronic devices continues to grow, the need for novel, well-defined molecular building blocks will become even more critical. The strategic use of synthons like this compound will undoubtedly play a significant role in the future development of advanced materials for OFETs, OLEDs, and other emerging technologies. Further exploration into its reactivity and the properties of its derivatives will continue to open up new avenues for innovation in materials science.
Application Notes & Protocols: A Scientist's Guide to Catalyst Selection for the Cross-Coupling of 7-Bromo-1-chloronaphthalene
Introduction: The Synthetic Challenge and Opportunity of 7-Bromo-1-chloronaphthalene
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a cornerstone for the development of novel therapeutics and functional materials. This compound, in particular, represents a highly versatile building block. Its di-halogenated structure presents a unique synthetic challenge that is also a significant opportunity: the potential for selective, sequential functionalization. The successful execution of cross-coupling reactions on this substrate hinges on a nuanced understanding of catalyst systems capable of differentiating between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
The key to unlocking the potential of this molecule lies in exploiting the inherent reactivity difference between the two halogens. In palladium-catalyzed cross-coupling reactions, the general order of aryl halide reactivity is I > Br > OTf >> Cl.[1][2][3] This hierarchy is a direct consequence of the bond dissociation energies (C-Cl > C-Br), which profoundly impacts the rate-determining step of most catalytic cycles: the oxidative addition of the aryl halide to the metal center.[1] The C-Br bond, being weaker, undergoes oxidative addition more readily than the stronger C-Cl bond.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts and reaction conditions for the selective cross-coupling of this compound. We will delve into the mechanistic principles governing selectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Principle of Chemoselectivity: A Tale of Two Halogens
Achieving chemoselectivity in the cross-coupling of dihaloarenes is a function of controlling the oxidative addition step. The choice of catalyst, ligand, base, and solvent all play critical roles in modulating the energy barrier for C-X bond activation.
-
Selective Coupling at the C-Br Bond: Due to its higher intrinsic reactivity, the C-Br bond at the 7-position can be selectively functionalized under relatively mild conditions. This typically involves standard palladium catalysts, such as those supported by simple triarylphosphine ligands (e.g., PPh₃), which are not active enough to readily cleave the more robust C-Cl bond at the 1-position.[1]
-
Coupling at the C-Cl Bond: Activating the C-Cl bond is significantly more challenging and requires more potent catalytic systems.[7] Success in this area relies on the use of highly electron-rich and sterically hindered ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][8] These ligands stabilize the palladium center, promoting the difficult oxidative addition of the aryl chloride. Alternatively, nickel-based catalysts are often highly effective for C-Cl bond activation, offering a complementary approach.[8][9][10][11]
-
Sequential Di-functionalization: The reactivity differential allows for a powerful two-step synthetic strategy. First, a selective coupling is performed at the C-Br position under mild conditions. Following this, the catalyst system is switched to a more powerful one, and under more forcing conditions (e.g., higher temperature), a second coupling reaction can be executed at the C-Cl position.[12]
Caption: Reactivity hierarchy of C-Br vs. C-Cl bonds and corresponding conditions.
Recommended Catalyst Systems for Key Transformations
The selection of an appropriate catalyst system is paramount for achieving the desired outcome. The following table summarizes recommended starting points for various cross-coupling reactions on this compound, focusing on selective functionalization of the C-Br bond.
| Reaction Type | Target Halogen | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Key Outcome & Rationale |
| Suzuki-Miyaura | C-Br | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 | Selective C-Br Arylation. Standard conditions are typically insufficient to activate the C-Cl bond.[13][14][15] |
| Buchwald-Hartwig | C-Br | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 90-110 | Selective C-Br Amination. These ligands are effective for aryl bromides but less so for unactivated chlorides under these conditions.[16][17][18] |
| Sonogashira | C-Br | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | 25-60 | Highly Selective C-Br Alkynylation. The mild, often room-temperature conditions of the Pd/Cu co-catalyzed system strongly favor reaction at the more labile C-Br site.[19][20] |
| Sequential Suzuki | 1. C-Br | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | Step 1: C-Br Arylation. After completion, the catalyst is changed for the next step. |
| 2. C-Cl | Pd(OAc)₂ or Pd-PEPPSI | SPhos, RuPhos, IPr | K₃PO₄, t-BuONa | Dioxane, Toluene | 100-120 | Step 2: C-Cl Arylation. Requires a more active catalyst system with bulky, electron-rich ligands to activate the inert C-Cl bond.[1][21] |
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Researchers should consider them as templates to be optimized for their specific coupling partners.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). All glassware should be oven- or flame-dried prior to use. Solvents should be anhydrous and degassed.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol details the selective arylation of the 7-position of this compound.
A. Reagents & Equipment
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (4:1 or 5:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath.
B. Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
C. Rationale The use of Pd(PPh₃)₄ provides a sufficiently active Pd(0) source to engage the C-Br bond. The aqueous base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step in the Suzuki catalytic cycle.[22] The selected temperature (90 °C) is typically not high enough to promote significant oxidative addition at the more robust C-Cl bond, ensuring high selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.vu.nl [research.vu.nl]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. C–Cl bond activation and catalytic hydrodechlorination of hexachlorobenzene by cobalt and nickel complexes with sodium formate as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-Catalyzed Activation of Acyl C–O Bonds of Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
Stille Coupling with 7-Bromo-1-chloronaphthalene: A Protocol for Chemoselective C-C Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its value is significantly enhanced by its tolerance for a wide array of functional groups and the relative stability of the organostannane reagents to air and moisture.[3][4][5] This application note provides a detailed experimental procedure for the chemoselective Stille coupling of 7-Bromo-1-chloronaphthalene. The protocol leverages the differential reactivity of aryl bromides and chlorides in palladium-catalyzed reactions to achieve selective coupling at the C-Br bond. We will delve into the mechanistic basis for this selectivity, provide a step-by-step experimental guide, and discuss critical considerations for reaction setup, optimization, and purification, with a particular focus on the safe handling and removal of toxic organotin byproducts.
Introduction and Mechanistic Rationale
The palladium-catalyzed Stille reaction couples an organotin compound (organostannane) with an organic electrophile, typically a halide or pseudohalide.[1][6] The reaction, first extensively developed by John Kenneth Stille, has become a foundational method in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][7][8]
The catalytic cycle, illustrated below, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex.[3][4]
-
Transmetalation: An organic group is transferred from the organostannane reagent to the Pd(II) complex, displacing the halide.[1][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][4]
Caption: The catalytic cycle of the Stille reaction.
A key challenge when working with di-halogenated substrates like this compound is achieving chemoselectivity. The success of this protocol hinges on the faster rate of oxidative addition of Pd(0) into the C-Br bond compared to the C-Cl bond. This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) is well-established and allows for selective functionalization.[1][5][9] While recent advances in ligand design have enabled the coupling of less reactive aryl chlorides, standard conditions generally favor reaction at the more labile bromide.[8][9][10]
Experimental Design and Key Considerations
The choice of reagents and conditions is critical for a successful and selective coupling.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst that directly provides the active Pd(0) species.[5] Alternatively, a Pd(0) catalyst can be generated in situ from sources like Pd₂(dba)₃ with a suitable phosphine ligand. For this specific substrate, Pd(PPh₃)₄ offers simplicity and high reliability.
-
Organostannane Reagent: The organostannane typically has one transferable group (the desired R²) and three non-transferable "dummy" groups, usually butyl or methyl.[1] The rate of group transfer follows the general trend: alkynyl > alkenyl > aryl > allyl > alkyl.[9] Using tributyltin reagents (e.g., vinyltributyltin, phenyltributyltin) ensures selective transfer of the desired vinyl or phenyl group.
-
Solvent: Anhydrous, degassed polar aprotic solvents like toluene, dioxane, or DMF are typically used. Toluene is an excellent choice as it has a suitable boiling point for the reaction and is relatively easy to remove. Degassing the solvent (e.g., by bubbling with argon or nitrogen for 30-60 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Additives: While not always necessary, additives can significantly improve reaction rates and yields.
-
Copper(I) Iodide (CuI): Can act as a co-catalyst, accelerating the transmetalation step, which is often the rate-determining step of the cycle.[9][11]
-
Lithium Chloride (LiCl): Can accelerate transmetalation by facilitating the cleavage of the tin-carbon bond and preventing ligand inhibition at the palladium center.[5]
-
-
Safety: Organotin compounds are highly toxic by all routes of exposure, including ingestion, inhalation, and skin contact.[12][13] They can affect the central nervous system and cause skin and eye irritation.[12] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, is mandatory. Waste containing tin must be segregated and disposed of according to institutional guidelines.[12][14]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with tributyl(vinyl)stannane.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume | Notes |
| This compound | 241.52 | 1.0 | 1.0 | 241.5 mg | Starting electrophile |
| Tributyl(vinyl)stannane | 317.09 | 1.1 | 1.1 | 349 mg (0.35 mL) | Organotin reagent |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 34.7 mg | Palladium(0) catalyst |
| Toluene | - | - | - | 10 mL | Anhydrous, degassed |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Stille coupling.
Step-by-Step Procedure
-
Glassware Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (241.5 mg, 1.0 mmol) and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Reagent Addition: Add tributyl(vinyl)stannane (0.35 mL, 1.1 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification
The removal of highly toxic organotin byproducts is the most critical part of the work-up.[4][15]
-
Quenching: Once the reaction is complete, cool the flask to room temperature.
-
Tin Removal: Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) to the flask and stir the resulting biphasic mixture vigorously for at least 2 hours.[4][16] This procedure precipitates the tin byproduct as insoluble tributyltin fluoride (Bu₃SnF), which can be easily filtered off.[17]
-
Filtration: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 15 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-vinyl-1-chloronaphthalene.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Inactive catalyst (oxidized Pd(0)). | Ensure glassware is dry and the solvent is thoroughly degassed. Use fresh, high-quality catalyst. |
| Poor quality organostannane. | Use freshly distilled or purchased organostannane. | |
| Homocoupling of Stannane | Reaction temperature is too high; catalyst decomposition. | Lower the reaction temperature. Consider adding an additive like CuI to promote the desired cross-coupling pathway.[1][4] |
| Formation of Side Products | Reaction at the C-Cl bond. | Lower the reaction temperature. Ensure stoichiometry is precise to avoid prolonged reaction times after the C-Br starting material is consumed. |
| Tin Residue in Product | Incomplete precipitation or removal. | Increase the stirring time with KF solution. During chromatography, some protocols suggest adding 1-2% triethylamine to the eluent or using a stationary phase pre-treated with KF.[4][16] |
Conclusion
This application note provides a robust and reliable protocol for the chemoselective Stille coupling of this compound. By carefully controlling the reaction conditions and adhering to stringent safety and purification procedures, this method allows for the efficient synthesis of functionalized naphthalene derivatives. The principles outlined—leveraging differential halide reactivity and ensuring complete removal of toxic byproducts—are broadly applicable to other complex substrates in pharmaceutical and materials science research.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 13. fishersci.fr [fishersci.fr]
- 14. assets-38aef284d1.cdn.insitecloud.net [assets-38aef284d1.cdn.insitecloud.net]
- 15. m.youtube.com [m.youtube.com]
- 16. sdlookchem.com [sdlookchem.com]
- 17. chemistry.msu.edu [chemistry.msu.edu]
synthesis of 7-aryl-1-chloronaphthalene derivatives
An Application Guide to the Synthesis of 7-Aryl-1-Chloronaphthalene Derivatives via Palladium-Catalyzed Cross-Coupling
Abstract
7-Aryl-1-chloronaphthalene derivatives represent a significant scaffold in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecular architectures.[1][2] This application note provides a comprehensive guide to the synthesis of this valuable class of compounds, with a focus on the strategic application of the Suzuki-Miyaura cross-coupling reaction. We present a detailed, field-tested protocol that leverages the differential reactivity of halogenated naphthalenes to achieve selective arylation. This guide is intended for researchers and scientists in organic synthesis and drug development, offering not only step-by-step procedures but also the underlying mechanistic principles and expert insights to ensure successful and reproducible outcomes.
Strategic Overview: The Suzuki-Miyaura Approach
The construction of the C-C bond between the naphthalene core and the aryl substituent is the crux of the synthesis. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction is exceptionally well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the general commercial availability and stability of the required boronic acid reagents.[3][4]
Our strategy hinges on the chemoselective coupling of a di-halogenated naphthalene precursor, specifically 1-chloro-7-iodonaphthalene , with a suitable arylboronic acid . The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows the palladium catalyst to selectively activate the C-I bond for oxidative addition, leaving the C-Cl bond intact for potential future functionalization.[5]
The overall synthetic workflow is depicted below.
Figure 1. Overall synthetic workflow for 7-aryl-1-chloronaphthalene derivatives.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-chloro-7-iodonaphthalene, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties (the naphthyl and aryl groups) on the Pd(II) center couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Precursor 1-Chloro-7-iodonaphthalene
This protocol describes the electrophilic iodination of commercially available 1-chloronaphthalene.[5]
-
Reagents & Materials:
-
1-Chloronaphthalene (1.0 eq)
-
Iodine (I₂) (0.6 eq)
-
Periodic acid (H₅IO₆) (0.25 eq)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Water
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
-
-
Procedure:
-
To a round-bottom flask, add 1-chloronaphthalene (1.0 eq) and glacial acetic acid.
-
Add water and concentrated sulfuric acid, followed by iodine (0.6 eq) and periodic acid (0.25 eq).
-
Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-chloro-7-iodonaphthalene as a solid.
-
Protocol 2: Synthesis of a Generic Arylboronic Acid
This protocol provides a general method for preparing arylboronic acids from aryl bromides via a Grignard reaction.[8]
-
Reagents & Materials:
-
Aryl bromide (Ar-Br) (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Triisopropyl borate (1.5 eq)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Three-neck flask, dropping funnel, condenser, nitrogen inlet
-
-
Procedure:
-
Set up a flame-dried three-neck flask under a nitrogen atmosphere. Add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of a solution of the aryl bromide (1.0 eq) in anhydrous THF via a dropping funnel.
-
Once the Grignard reaction initiates (indicated by heat and color change), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure full formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add triisopropyl borate (1.5 eq) dropwise, keeping the internal temperature below -60 °C.
-
After addition, allow the mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1 hour.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude arylboronic acid can often be used directly or recrystallized from an appropriate solvent system (e.g., water or hexane/ethyl acetate).
-
Protocol 3: Core Suzuki-Miyaura Coupling
This protocol details the synthesis of a 7-aryl-1-chloronaphthalene derivative.
-
Reagents & Materials:
-
1-Chloro-7-iodonaphthalene (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or 1,4-Dioxane/Water)
-
Schlenk flask or sealed vial, nitrogen/argon line
-
-
Procedure:
-
To a Schlenk flask, add 1-chloro-7-iodonaphthalene (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 7-aryl-1-chloronaphthalene derivative.
-
Data Presentation: Scope of the Reaction
The developed protocol is robust and applicable to a variety of arylboronic acids. The following table summarizes representative results.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Base | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 3 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | 3 | 10 | 95 |
| 3 | 4-Fluorophenylboronic acid | Cs₂CO₃ | 3 | 16 | 88 |
| 4 | 3,5-Dimethylphenylboronic acid | K₂CO₃ | 2 | 12 | 90 |
| 5 | Naphthalene-2-boronic acid | Cs₂CO₃ | 4 | 20 | 85 |
Expert Insights & Troubleshooting
-
Choice of Precursor: While 7-bromo-1-chloronaphthalene is also a viable precursor, 1-chloro-7-iodonaphthalene generally provides higher reaction rates and yields due to the greater reactivity of the C-I bond.[5]
-
Catalyst and Ligand: Pd(PPh₃)₄ is a reliable workhorse catalyst. For challenging substrates (e.g., sterically hindered arylboronic acids), more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor may improve yields.[9]
-
Base Selection: An inorganic base is crucial for activating the boronic acid. K₂CO₃ is often sufficient, but for less reactive boronic acids or to accelerate the reaction, a stronger base like Cs₂CO₃ can be beneficial.[7]
-
Solvent and Degassing: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Thoroughly degassing the solvent by sparging with an inert gas or using freeze-pump-thaw cycles is critical for reproducibility and high yields.
-
Side Reactions: The primary side reaction is protodeboronation of the arylboronic acid, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using a non-protic solvent system where possible and avoiding excessively long reaction times. Another potential side reaction is the reduction of the C-I bond (hydrodeiodination), which can be suppressed by ensuring efficient transmetalation.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Chloro-7-iodonaphthalene () for sale [vulcanchem.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 7-Bromo-1-chloronaphthalene
Prepared by: The Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of 7-Bromo-1-chloronaphthalene. Low yields in this reaction are a common yet solvable issue. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses specific experimental failures in a question-and-answer format. The advice follows a logical progression from simple checks to more involved optimization.
Q1: My reaction has stalled. I see high amounts of unreacted this compound and my boronic acid/ester. What is the most likely cause?
A1: This classic symptom points to a failure in launching the catalytic cycle, most often due to an inactive catalyst or inefficient oxidative addition.
Core Issues & Immediate Actions:
-
Inactive Catalyst: The active catalyst is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to Pd(0) to enter the cycle. This reduction can be inefficient if other reaction components are not optimal. Sometimes, the Pd(0) source itself, like Pd₂(dba)₃, can degrade upon prolonged storage.
-
Solution: Consider using a pre-formed, air-stable Pd(0) catalyst system, such as one of the Buchwald G3 or G4 precatalysts, which generate the active LPd(0) species reliably.[2]
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black and halting the reaction. Homocoupling of the boronic acid is another tell-tale sign of oxygen presence.[3]
-
Solution: Ensure your entire setup is rigorously degassed. Use a robust technique like three freeze-pump-thaw cycles. If you are sparging with an inert gas (Argon or Nitrogen), ensure the gas is pure and that you sparge both the solvent and the fully assembled reaction mixture for an adequate time (15-30 minutes).[4][5]
-
-
Poor Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition on the shelf and can undergo protodeboronation (hydrolysis) under the reaction conditions, especially if the conditions are too harsh or wet.[2][6]
-
Base: Bases like K₂CO₃ or K₃PO₄ can be hygroscopic. The presence of excess, un-degassed water can promote side reactions.
-
Solution: Use a freshly opened bottle of boronic acid or, preferably, switch to a more stable boronic ester derivative like a pinacol (Bpin) or neopentyl glycol ester.[3][7] Ensure your base is dry or account for the water content.
-
Q2: My starting material is consumed, but my yield is low. I have a complex mixture of byproducts. What are these byproducts and how can I avoid them?
A2: This scenario indicates that while your catalyst is active, competing side reactions are out-pacing the desired cross-coupling. The primary culprits are protodeboronation, homocoupling, and reductive dehalogenation.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Cause | Prevention Strategy |
| Protodeboronation | The boronic acid/ester (Ar-B(OR)₂) reacts with a proton source to form the corresponding arene (Ar-H).[8][6] | Excess water; overly strong base (e.g., hydroxides); high temperatures.[6] | Use a more stable boronic ester (pinacol, MIDA).[3] Use anhydrous solvents or minimize water content. Switch to a weaker base like K₃PO₄ or CsF.[6] |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl (Ar-Ar).[3] | Often promoted by the presence of oxygen and Pd(II) species.[3] | Rigorous degassing. Use a catalyst system that efficiently generates and maintains the Pd(0) state. |
| Reductive Dehalogenation | The C-Br or C-Cl bond is replaced by a C-H bond on the naphthalene core. | Can occur from various pathways, sometimes involving solvent or impurities as a hydride source. | Ensure high-purity solvents and reagents. Optimize ligand and base to accelerate the desired coupling, making dehalogenation less competitive. |
Q3: I am attempting a selective coupling at the C-7 (Bromo) position, but I am getting significant amounts of the di-substituted product. How can I improve selectivity?
A2: Achieving selectivity relies on exploiting the inherently faster rate of oxidative addition into the C-Br bond compared to the C-Cl bond.[4][9] If you are losing selectivity, your reaction conditions are too "forcing," allowing the more difficult C-Cl activation to occur.
Strategies for Enhancing C-Br Selectivity:
-
Lower the Temperature: The energy barrier for C-Cl activation is higher than for C-Br. Running the reaction at the lowest possible temperature that still allows for efficient C-Br coupling (e.g., 60-80 °C) can dramatically improve selectivity.[6]
-
Modify the Catalyst System: While powerful, highly active ligands (like the Buchwald biaryl phosphines) are designed to activate challenging bonds like C-Cl.[6] Using a less aggressive catalyst system may be beneficial.
-
Recommendation: Start with a classic catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃.[4] Triphenylphosphine is less electron-rich and bulky, favoring reaction at the more labile C-Br bond.
-
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester. Using a large excess can drive the reaction towards di-substitution once the initial C-Br coupling is complete.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki coupling, and where can things go wrong?
A1: The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.[1][10]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the naphthalene. This step is generally the rate-determining step, especially for the stronger C-Cl bond.[6] Failure here leads to unreacted starting material.
-
Transmetalation: A ligand is transferred from the organoboron species to the palladium center. This requires the boronic acid to be activated by a base.[10][11] If the base is ineffective or the boronic acid has decomposed, this step will fail.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10] This step is usually fast.
Q2: How do I select the optimal catalyst, ligand, base, and solvent?
A2: These components are interdependent. The goal is to create a system that is active enough for the C-Br bond but selective against the C-Cl bond, while minimizing side reactions.
Component Selection Guide for this compound:
| Component | Recommendation & Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) : Standard, cost-effective Pd(II) and Pd(0) sources.[4] |
| Ligand | For Selectivity (C-Br): PPh₃ (2-4 eq. to Pd) : A classic, less electron-rich ligand that favors the more reactive C-Br bond.[4] For Difficult Couplings (if C-Br is unreactive): SPhos or XPhos (1.1-1.5 eq. to Pd) : Bulky, electron-rich biaryl phosphine ligands that accelerate oxidative addition. Use with caution as they may reduce selectivity.[2][6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) : K₂CO₃ is a good starting point.[4] K₃PO₄ is a stronger base that can be effective in more challenging couplings but may also increase the rate of side reactions like protodeboronation.[6] Cs₂CO₃ is also highly effective but more expensive. |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Water : A polar aprotic or ethereal solvent is needed to dissolve the organic components. A small amount of water is often crucial to dissolve the inorganic base and facilitate the catalytic cycle.[4][6] Ensure solvents are properly degassed. |
Q3: Should I use a boronic acid or a boronic ester?
A3: For challenging substrates or reactions prone to low yields, boronic esters (especially pinacol esters, Bpin) are highly recommended.
-
Boronic Acids (RB(OH)₂): Prone to decomposition and protodeboronation.[7]
-
Boronic Pinacol Esters (RBpin): Significantly more stable to storage and reaction conditions. They act as a "slow-release" source of the boronic acid, minimizing the concentration of the active boron species at any given time and thus suppressing side reactions.[3][6]
Validated Experimental Protocol
Representative Protocol for Selective Suzuki Coupling at the C-7 (Bromo) Position
This protocol provides a starting point for the selective coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.5 equiv), finely ground
-
1,4-Dioxane (solvent)
-
Water, degassed (solvent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and degassed water to achieve a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The total solvent volume should be sufficient to ensure stirring, typically aiming for a 0.1 M concentration of the limiting reagent.
-
Degassing: Seal the flask. Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed. After the final cycle, backfill the flask with Argon or Nitrogen.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C.[4] Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot. The reaction is typically complete within 12-24 hours.[4]
-
Work-Up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 7-Aryl-1-chloronaphthalene product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 7-Bromo-1-chloronaphthalene Reaction Products
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 7-Bromo-1-chloronaphthalene. Understanding the nuances of purification is critical to obtaining a high-purity final product, which is essential for subsequent synthetic steps and biological evaluations.
I. Understanding the Chemistry: Synthesis and Potential Impurities
This compound is typically synthesized via a Sandmeyer reaction, starting from 7-bromo-1-naphthylamine. This common synthetic route, while effective, can introduce several impurities that complicate purification.
A likely synthetic pathway involves the diazotization of 7-bromo-1-naphthylamine followed by a copper(I) chloride-mediated substitution.
Common Impurities to Anticipate:
-
Isomeric Byproducts: The primary challenge in the purification of disubstituted naphthalenes is the presence of isomers. Depending on the starting materials and reaction conditions, other bromochloronaphthalene isomers may form.
-
Starting Materials: Unreacted 7-bromo-1-naphthylamine or the intermediate diazonium salt.
-
Side-Reaction Products: Phenolic byproducts from the reaction of the diazonium salt with water, and poly-halogenated naphthalenes.
-
Reagents and Catalysts: Residual copper salts and acids from the reaction work-up.
II. Purification Strategy Workflow
A robust purification strategy for this compound involves a multi-step approach, starting with a liquid-liquid extraction to remove bulk impurities, followed by either column chromatography or recrystallization for fine purification.
Caption: General purification workflow for this compound.
III. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the purification process.
Issue 1: My crude product is a dark, oily residue after the initial extraction.
-
Question: Why is my product not a solid, and what are the likely dark-colored impurities?
-
Answer: A dark, oily crude product often indicates the presence of polymeric materials or highly conjugated byproducts, which can arise from side reactions of the diazonium salt. The color may also be due to residual copper salts.
-
Troubleshooting Steps:
-
Thorough Washing: Ensure the organic layer is washed extensively with saturated aqueous ammonium chloride to complex and remove copper salts. This is indicated by the aqueous layer turning a deep blue color.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or toluene) and stir with a small amount of activated carbon for 15-30 minutes at room temperature. Filter through a pad of celite to remove the carbon and adsorbed colored impurities. Caution: Use activated carbon sparingly, as it can also adsorb your product, leading to yield loss.
-
Proceed to Chromatography: Even if the product remains oily, it can often be purified by column chromatography.
-
-
Issue 2: I am having difficulty separating my product from an impurity with a very similar Rf value on TLC.
-
Question: How can I improve the separation of my target compound from a close-running impurity during column chromatography?
-
Answer: This is a common issue, especially with isomeric impurities which often have very similar polarities.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Decrease Polarity: Start with a less polar eluent system. For non-polar compounds like this compound, a mixture of hexane or petroleum ether with a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane can be effective. Try a gradient elution, starting with 100% hexane and slowly increasing the proportion of the more polar solvent.
-
Solvent Selectivity: Sometimes, changing the solvent system entirely can improve separation. For example, if a hexane/ethyl acetate system is not working, try a hexane/dichloromethane or a toluene/hexane system.
-
-
Column Parameters:
-
Increase Column Length: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Decrease Particle Size of Silica Gel: Using a smaller particle size silica gel (e.g., 230-400 mesh) can increase the resolution of the separation.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation.
-
-
-
Issue 3: My product does not crystallize from the chosen recrystallization solvent.
-
Question: I have dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
-
Answer: Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using too much solvent, or an inappropriate solvent choice.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single crystal to the cooled solution to act as a seed for crystallization.
-
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change the Solvent System:
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. For this compound, a good solvent could be dichloromethane or acetone, and a poor solvent could be methanol or hexane.[1]
-
Trial and Error: Test a variety of solvents on a small scale to find the optimal system for recrystallization. Naphthalene derivatives often crystallize well from alcohols (methanol, ethanol) or light petroleum ethers.[1]
-
-
-
IV. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a procedure for a closely related isomer, 1-bromo-8-chloronaphthalene, and is expected to be effective for this compound.[2]
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for better resolution)
-
Hexane or Petroleum Ether
-
Ethyl Acetate or Dichloromethane
-
Glass column, collection tubes, TLC plates, UV lamp
-
-
Procedure:
-
Prepare the Column:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to settle into a packed bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with 100% hexane or petroleum ether.
-
Gradually increase the polarity by adding small percentages of ethyl acetate (e.g., starting with 1% and increasing to 5%).
-
Monitor the elution using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
-
Protocol 2: Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, filter paper
-
-
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of methanol. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
-
V. Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and physical state of pure this compound?
-
A1: Pure this compound is expected to be a solid at room temperature. Its physical and chemical properties are summarized in the table below.
-
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[3] |
| Molecular Weight | 241.51 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
-
Q2: How can I confirm the purity of my final product?
-
A2: The purity of the final product should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
Spectroscopic Methods: ¹H NMR and ¹³C NMR spectroscopy are powerful tools to confirm the structure and assess purity by identifying any impurity signals. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine purity and identify any volatile impurities.
-
-
-
Q3: What are the key safety precautions to take when working with this compound and the solvents used for its purification?
-
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is harmful if swallowed and causes skin and eye irritation. The solvents used (hexane, ethyl acetate, dichloromethane, methanol) are flammable and/or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
VI. References
-
ChemicalBook. Synthesis and application of 1-bromo-8-chloronaphthalene. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Organic Syntheses. Naphthalene, 1-bromo-. --INVALID-LINK--
-
Google Patents. US3506725A - Separating 1,5-dinitronaphthalene from 1,8-dinitronaphthalene. --INVALID-LINK--
-
ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-1-chloronaphthalene
Welcome to the technical support center for the synthesis of 7-Bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of dihalogenated naphthalenes like this compound is a nuanced process, often relying on the classic Sandmeyer reaction.[1][2] This transformation, while powerful, is sensitive to a variety of parameters that can significantly impact yield and purity. This guide provides a comprehensive framework for troubleshooting common issues and answering frequently asked questions to empower you in your experimental work.
Recommended Synthetic Workflow: The Sandmeyer Reaction
The most reliable and common method for synthesizing this compound is through a Sandmeyer reaction. This involves the diazotization of a primary aromatic amine followed by a copper(I)-catalyzed nucleophilic substitution.[3] The key to this process is the conversion of the amino group into an excellent leaving group, dinitrogen gas (N₂), which can then be displaced by a halide.[4]
The choice of starting material dictates the specific halide introduced via the Sandmeyer step. For this target molecule, the logical precursor is 7-bromo-1-naphthylamine .
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous Sandmeyer reactions on naphthalene systems.[5]
Materials:
-
7-Bromo-1-naphthylamine
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Saturated aqueous Sodium Sulfite (Na₂SO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Diazotization (0-5 °C):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 7-bromo-1-naphthylamine (1.0 eq) in a mixture of acetonitrile and water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl (approx. 3.0 eq) while maintaining the temperature between 0 and 5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction (Controlled Warming):
-
In a separate flask, prepare a solution or suspension of Copper(I) Chloride (CuCl, 1.5 eq) in concentrated HCl.
-
Cool the CuCl mixture in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl mixture via the addition funnel. Vigorous evolution of N₂ gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[3]
-
-
Workup and Purification:
-
Cool the reaction mixture back to room temperature.
-
Slowly add saturated aqueous Na₂SO₃ to quench any unreacted diazonium salt and reduce Cu(II) species.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a non-polar solvent like hexane or petroleum ether) to afford pure this compound.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Diazotization: The initial amine may not have fully converted to the diazonium salt.[6] 2. Premature Decomposition: The diazonium salt is thermally unstable and may have decomposed before reacting with the copper catalyst.[6] 3. Inactive Catalyst: The Cu(I) catalyst may have oxidized to Cu(II) prior to the reaction. | 1. Ensure sufficient acid is present. Test for excess nitrous acid using starch-iodide paper at the end of the NaNO₂ addition. 2. Maintain strict temperature control (0-5 °C) throughout the diazotization and addition steps. Prepare the diazonium salt and use it immediately. 3. Use freshly purchased CuCl or wash older batches with a reducing agent (like sulfurous acid) and then a non-polar solvent before use. |
| Significant Phenolic Byproduct (7-Bromo-1-naphthol) | The diazonium salt reacted with water instead of the chloride ion. This is highly temperature-dependent. | This is the most common side reaction.[6] The primary solution is rigorous temperature control. Ensure the temperature never rises above 5-10 °C during the formation and handling of the diazonium salt. |
| Formation of Colored Impurities (Red/Orange Hue) | Azo coupling has occurred. The electrophilic diazonium salt can react with the starting amine or another electron-rich aromatic species if present.[6] | This side reaction is minimized by maintaining a low temperature and ensuring the amine is fully protonated with sufficient acid, which deactivates it towards electrophilic attack. The resulting azo dyes can typically be removed during silica gel chromatography. |
| Incomplete Reaction / Starting Material Remains | 1. Insufficient Reaction Time/Temperature: The substitution reaction may be sluggish. 2. Poor Catalyst Activity: The Cu(I) catalyst is not effectively facilitating the reaction. | 1. After the initial N₂ evolution subsides, consider gently warming the reaction mixture (e.g., to 50 °C) for 1-2 hours to drive it to completion.[3] 2. Increase the stoichiometry of the CuCl catalyst. Ensure it is of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this Sandmeyer reaction?
A: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]
-
Electron Transfer: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.
-
Nitrogen Extrusion: This forms a diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to generate an aryl radical.
-
Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, forming the final product (this compound) and regenerating the copper(I) catalyst.[7] The detection of biaryl compounds as byproducts supports this radical mechanism.[3]
Q2: Why is strict temperature control (0-5 °C) so critical during diazotization?
A: Aromatic diazonium salts are thermally unstable.[6] Above 5 °C, the C-N bond can readily cleave, leading to the loss of N₂ gas and the formation of an aryl cation. In an aqueous acidic environment, this cation is rapidly trapped by water to form the corresponding phenol (in this case, 7-bromo-1-naphthol), which is often the major byproduct in poorly controlled reactions.
Q3: What is the specific role of the Cu(I) salt? Can I use Cu(II) salts instead?
A: The Cu(I) salt is the essential catalyst that facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism.[3][8] Using Cu(II) salts directly is generally ineffective as they cannot initiate this crucial first step. While some protocols may employ a mixture of Cu(I) and Cu(II), the Cu(I) species is the active component.[3]
Q4: Are there any specific safety concerns I should be aware of?
A: Yes. Aryl diazonium salts, especially when isolated as solids, can be explosive. The primary safety measure is to generate the diazonium salt in solution at low temperatures and use it immediately in situ without any attempt at isolation. Additionally, handle sodium nitrite and concentrated acids with appropriate personal protective equipment (PPE).
Q5: My purification by column chromatography is difficult. Any tips?
A: this compound is a relatively non-polar compound.
-
Solvent System: Use a low-polarity eluent system, such as pure hexane or petroleum ether, gradually increasing polarity if necessary.
-
Byproduct Polarity: The main byproduct, 7-bromo-1-naphthol, is significantly more polar due to the hydroxyl group and will have a much lower Rf value. Azo dye impurities are also typically more polar than the product.
-
Technique: A dry-loading technique for your crude material can often improve separation. If you have significant baseline material, a preliminary filtration through a short plug of silica might be beneficial.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in 7-Bromo-1-chloronaphthalene Reactions
Welcome to the technical support center dedicated to addressing challenges in palladium-catalyzed cross-coupling reactions involving 7-Bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common hurdles related to catalyst deactivation. By understanding the root causes of catalyst failure, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during experimentation.
Q1: My Suzuki/Buchwald-Hartwig reaction with this compound has stalled or is showing very low yield. Is my catalyst deactivated?
A1: Stalled reactions or low yields are classic indicators of catalyst deactivation. The primary suspect is often the instability of the active Pd(0) species, which can be prone to aggregation or oxidation.[1][2] However, before concluding that the catalyst is the sole issue, it is crucial to systematically verify other reaction parameters. Ensure the purity of your starting materials and solvents, confirm the quality and stoichiometry of your base and ligand, and verify that a strictly inert atmosphere is being maintained, as oxygen can deactivate the catalyst.[2][3]
Q2: I'm observing a black precipitate forming in my reaction flask. What is this, and how does it affect my reaction?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium nanoparticles.[1][4] Its formation is a clear visual sign of catalyst decomposition and is a common cause of reaction failure.[2] The active catalyst is a soluble, ligand-stabilized Pd(0) complex. When ligands dissociate or the complex becomes unstable, these individual palladium atoms aggregate into this inactive black solid, effectively removing the catalyst from the reaction cycle.[1][5]
Q3: How can I prevent the formation of palladium black and subsequent catalyst deactivation?
A3: Prevention is the most effective strategy. The key is to stabilize the active Pd(0) species. This can be achieved through several methods:
-
Ligand Selection: Use sterically bulky and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, Xantphos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands form stable complexes with palladium, preventing aggregation.[2]
-
Ligand-to-Metal Ratio: Employing a slight excess of the phosphine ligand relative to the palladium precursor can help maintain catalyst stability.[2]
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[2][8] If deactivation is observed, running the reaction at a lower temperature, even if it requires a longer reaction time, may be beneficial.
-
Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen readily oxidizes the active Pd(0) catalyst, promoting its precipitation.[2]
Q4: this compound has two different halogens. How does this affect catalyst stability and reaction strategy?
A4: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[9][10] This means the C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 1-position. This reactivity difference can be used to your advantage for selective mono-functionalization at the bromine position by using milder reaction conditions (e.g., lower temperatures, shorter reaction times).[10] However, forcing the reaction to occur at the less reactive C-Cl site often requires harsher conditions (higher temperatures, stronger bases), which in turn increases the risk of catalyst deactivation and palladium black formation.[11]
In-Depth Troubleshooting Guide
When simple fixes are not enough, a more structured approach is necessary. Use this guide to systematically diagnose and solve persistent issues.
Issue 1: Low to No Product Yield
This is the most common problem, often with multiple potential causes.
| Probable Cause | Diagnostic Clues & Explanation | Recommended Solution & Rationale |
| Catalyst Aggregation | Visually observe a black precipitate (palladium black) in the reaction mixture.[1] This indicates the active Pd(0) catalyst has fallen out of the solution. | 1. Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or bidentate ligands (e.g., Xantphos, DPEphos) that form more stable complexes and prevent aggregation.[6] 2. Increase Ligand Loading: A slight excess of ligand can help keep the palladium stabilized in the active Pd(0) state.[2] 3. Lower Reaction Temperature: High temperatures accelerate ligand dissociation and catalyst decomposition.[2] |
| Catalyst Poisoning | The reaction starts but then stops prematurely. Impurities in reagents or solvents can block the catalyst's active sites. Common poisons include sulfur compounds, other halides (from impure starting materials), and strongly coordinating functional groups.[12] | 1. Verify Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Recrystallize solid reagents if their purity is questionable.[3] 2. Run a Control Experiment: Perform the reaction using reagents of the highest available purity to confirm if poisoning is the issue.[3] 3. Use Scavengers: If the source of poison is known (e.g., sulfur), specific scavengers can be added to the reaction mixture. |
| Ligand Degradation | Phosphine ligands are susceptible to oxidation by trace oxygen, forming phosphine oxides which are poor ligands for palladium.[6] This destabilizes the catalyst. Peroxides in ether solvents (like THF or dioxane) are a common culprit.[6] | 1. Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes). 2. Use Fresh, Peroxide-Free Solvents: Test solvents for peroxides and purify them if necessary. Store solvents under an inert atmosphere.[6] |
| Inefficient Pre-catalyst Reduction | Many reactions start with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[7][13] If this reduction is incomplete or slow, the catalytic cycle cannot begin efficiently. | 1. Use a Pd(0) Source: Consider using a Pd(0) pre-catalyst like Pd₂(dba)₃ to bypass the in situ reduction step. 2. Optimize Reduction Conditions: The choice of base, solvent, and even the presence of certain additives can influence the rate and efficiency of Pd(II) reduction.[13] Consult literature for protocols specific to your ligand system. |
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of a low-yield reaction.
Caption: A decision-tree workflow for troubleshooting low-yield cross-coupling reactions.
Understanding Deactivation Mechanisms
Catalyst deactivation is not a single event but can occur through several pathways. Identifying the likely mechanism is key to developing a robust solution.
Key Deactivation Pathways
-
Aggregation to Palladium Black: The most common pathway where active, soluble Pd(0)Lₙ species lose their stabilizing ligands and aggregate into inactive, insoluble palladium metal.[1][4] This is often driven by high temperatures or an insufficient ligand-to-metal ratio.[2]
-
Oxidative Deactivation: Trace oxygen in the reaction can oxidize the active Pd(0) to inactive Pd(II) species, which cannot enter the catalytic cycle at the oxidative addition step.[2]
-
Ligand Degradation: Phosphine ligands can be oxidized to phosphine oxides or undergo thermal decomposition, especially at high temperatures.[6][8][14] N-heterocyclic carbene (NHC) ligands are generally more thermally robust.
-
Poisoning: Substrate or solvent impurities can irreversibly bind to the palladium center, blocking the active sites required for catalysis.[3][15]
The diagram below illustrates where these deactivation pathways diverge from the desired catalytic cycle.
Caption: The Pd catalytic cycle and common off-cycle deactivation pathways.
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
This protocol helps determine if impurities in your reagents are the cause of catalyst deactivation.
-
Baseline Reaction: Set up your reaction using your standard batch of this compound, boronic acid/amine, base, ligand, palladium source, and solvent. Use your established reaction conditions (temperature, time).
-
High-Purity Reaction: In parallel, set up an identical reaction. However, for this reaction, use reagents of the highest available purity.
-
Use freshly distilled, degassed, and anhydrous solvents.
-
Recrystallize the this compound and the coupling partner if possible.
-
Use a fresh bottle of high-purity base.
-
-
Monitor and Compare: Monitor both reactions by TLC, GC, or LC-MS at identical time points.
-
Analysis: If the high-purity reaction proceeds to a significantly higher conversion or yield than the baseline reaction, it strongly suggests that impurities in one or more of your standard reagents are poisoning the catalyst.[3]
Protocol 2: Characterizing a Deactivated Catalyst
If you have isolated the deactivated catalyst (e.g., the black precipitate), the following techniques can provide insight into the deactivation mechanism.
| Technique | Information Gained | Interpretation |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium on the surface of the material.[16][17] | A shift from Pd(0) to higher oxidation states (Pd(II)) suggests oxidative deactivation. The presence of only Pd(0) in an inactive black powder confirms aggregation without oxidation. |
| Transmission Electron Microscopy (TEM) | Visualizes the size and morphology of palladium particles.[17] | Comparing fresh and spent catalysts can reveal sintering (growth of small particles into larger ones) or significant aggregation, both of which reduce the active surface area.[17] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantifies the amount of palladium present in the solid material. | Can confirm that the black precipitate is indeed palladium-based and can be used to check for leaching of the catalyst from a solid support, if applicable.[17] |
By applying these diagnostic and troubleshooting principles, you can effectively address catalyst deactivation in your reactions with this compound, leading to more successful and reliable synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes (Journal Article) | OSTI.GOV [osti.gov]
- 9. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
byproduct formation in the synthesis of 7-Bromo-1-chloronaphthalene
Welcome to the Technical Support Center for the synthesis of 7-Bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on understanding and mitigating byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary mechanistic considerations?
A1: The most prevalent and logical synthetic route is a Sandmeyer reaction , starting from 7-bromo-1-aminonaphthalene. This multi-step process first involves the diazotization of the primary aromatic amine to form a reactive diazonium salt, which is then subjected to a copper(I)-catalyzed reaction with a chloride source to introduce the chloro substituent.[1][2]
The overall transformation can be summarized as follows:
-
Diazotization: 7-bromo-1-aminonaphthalene is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl) at low temperatures (0-5 °C), to form 7-bromo-1-naphthalenediazonium chloride.[3]
-
Sandmeyer Reaction: The diazonium salt is then introduced to a solution containing a copper(I) salt, such as copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, yielding this compound and liberating nitrogen gas.[1][4]
Mechanism Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][6] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) halide, forming the desired product and regenerating the copper(I) catalyst.[7][8] Understanding this radical mechanism is crucial as it explains the formation of certain byproducts.
Q2: What are the most common byproducts I should expect in the synthesis of this compound via the Sandmeyer reaction?
A2: Byproduct formation is a key challenge in this synthesis. Based on the reaction mechanism and typical observations in Sandmeyer reactions, you should be vigilant for the following:
-
Phenolic Byproducts (e.g., 7-Bromo-1-naphthol): This is often the most significant byproduct. It arises from the reaction of the intermediate diazonium salt with water, especially if the reaction temperature is not strictly controlled.[9][10]
-
Biaryl Impurities (e.g., Bromo-chlorobinaphthalenes): The radical nature of the Sandmeyer reaction intermediate can lead to the coupling of two naphthalene radicals, resulting in the formation of dimeric impurities.[5]
-
Azo Compounds: Incomplete diazotization or localized areas of non-acidic pH can allow the diazonium salt to couple with unreacted 7-bromo-1-aminonaphthalene, forming colored azo dyes.[1][11]
-
Dehalogenated Product (1-Chloronaphthalene): While less common, under certain conditions, the bromo substituent can be lost, leading to the formation of 1-chloronaphthalene.
-
Isomeric Byproducts: Depending on the purity of the starting material and the potential for rearrangement, trace amounts of other bromochloronaphthalene isomers might be formed.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your synthesis.
Problem 1: Low yield of this compound with a significant amount of a polar, colored impurity.
-
Question: My reaction mixture turned a deep red/orange color, and after workup, I isolated a significant amount of a polar byproduct that is not my desired product. What is likely happening?
-
Answer & Troubleshooting Steps: This strongly suggests the formation of azo compounds .[1][11] This side reaction is favored when the diazonium salt encounters unreacted amine.
-
Root Cause Analysis:
-
Incomplete Diazotization: Insufficient nitrous acid or inadequate mixing can leave unreacted 7-bromo-1-aminonaphthalene.
-
Localized pH Increase: If the reaction is not sufficiently acidic, the diazonium salt can couple with the free amine.
-
-
Corrective Actions:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite (1.1-1.2 equivalents) and ensure it is added slowly to a well-stirred, acidic solution of the amine at 0-5 °C.
-
Maintain Low Temperature and Acidity: The reaction should be kept cold and strongly acidic throughout the diazotization process to ensure the amine is fully protonated and to stabilize the diazonium salt.
-
Slow Addition of Diazonium Salt: When adding the diazonium salt solution to the copper(I) chloride solution, do so slowly and with vigorous stirring to ensure rapid consumption of the diazonium salt in the desired Sandmeyer reaction.
-
-
Problem 2: My final product is contaminated with a significant amount of a phenolic impurity.
-
Question: After purification, I'm still seeing a significant amount of what I believe to be 7-bromo-1-naphthol in my product. How can I minimize its formation and remove it?
-
Answer & Troubleshooting Steps: The formation of 7-bromo-1-naphthol is a classic byproduct of the Sandmeyer reaction, resulting from the reaction of the diazonium salt with water.[9][10]
-
Root Cause Analysis:
-
Elevated Reaction Temperature: The diazonium salt is thermally unstable and will readily decompose to the corresponding phenol at temperatures above 5-10 °C.[11]
-
Prolonged Reaction Time: Leaving the diazonium salt solution for an extended period, even at low temperatures, can lead to hydrolysis.
-
-
Corrective Actions:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath. Monitor the temperature closely during the addition of sodium nitrite, as the reaction is exothermic.
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction.
-
Aqueous Base Wash During Workup: To remove the phenolic byproduct, perform a liquid-liquid extraction with a dilute aqueous base (e.g., 5% NaOH solution). The acidic phenol will be deprotonated to its water-soluble phenoxide salt and partition into the aqueous layer, while the neutral this compound remains in the organic layer.[9]
-
-
Problem 3: My product yield is low, and I observe the formation of dark, tarry materials.
-
Question: The reaction turned dark and produced a significant amount of insoluble, tarry material, leading to a low isolated yield of the desired product. What could be the cause?
-
Answer & Troubleshooting Steps: The formation of dark, insoluble materials often points to biaryl coupling and other decomposition pathways.[5]
-
Root Cause Analysis:
-
High Concentration of Aryl Radicals: If the aryl radical intermediates are generated too quickly or are present at a high concentration, they are more likely to dimerize.
-
-
Corrective Actions:
-
Control the Rate of Diazonium Salt Addition: Add the diazonium salt solution to the copper(I) chloride solution slowly and with efficient stirring to maintain a low steady-state concentration of the aryl radical.
-
Ensure Sufficient Copper(I) Catalyst: Use a stoichiometric amount of copper(I) chloride to ensure efficient conversion.
-
Optimize Solvent: The choice of solvent can influence the solubility of intermediates and the reaction rate. While aqueous systems are common, exploring other solvent systems may be beneficial in some cases.
-
-
Experimental Protocols & Data
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established Sandmeyer reaction principles. Optimization may be required for your specific laboratory conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 7-bromo-1-aminonaphthalene | 222.08 | 10.0 g | 0.045 |
| Concentrated HCl | 36.46 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.45 g | 0.050 |
| Copper(I) Chloride (CuCl) | 98.99 | 5.4 g | 0.055 |
| Water | 18.02 | As needed | - |
| Toluene | 92.14 | As needed | - |
| 5% Aqueous NaOH | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 7-bromo-1-aminonaphthalene in 50 mL of water and 20 mL of concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 3.45 g of sodium nitrite in 15 mL of water and add it dropwise to the amine solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve 5.4 g of copper(I) chloride in 30 mL of concentrated HCl.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of 5% aqueous NaOH to remove any phenolic byproducts.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and dichloromethane) to isolate pure this compound.
-
Visualization of Reaction Pathways
Caption: Key reaction pathways in the synthesis of this compound and the formation of major byproducts.
Analytical Characterization
Q4: How can I effectively separate and identify this compound from its potential byproducts?
A4: A combination of chromatographic and spectroscopic techniques is essential for the analysis of the product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components of the reaction mixture. Different isomers of bromochloronaphthalene will likely have slightly different retention times, and their mass spectra will show characteristic isotopic patterns for bromine and chlorine, aiding in their identification. GC-MS is also excellent for detecting lower molecular weight byproducts like 1-chloronaphthalene.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for separating the non-polar desired product from more polar byproducts like 7-bromo-1-naphthol and azo compounds.[12][13] A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. The distinct substitution pattern of this compound will give a unique set of signals in the aromatic region of the spectrum.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and the column chromatography purification. The desired product will be a relatively non-polar spot, while phenolic and azo byproducts will be more polar and have lower Rf values.
Caption: A troubleshooting flowchart for common issues in the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Troubleshooting the Heck Reaction with 7-Bromo-1-chloronaphthalene
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with the Heck reaction, specifically focusing on the substrate 7-Bromo-1-chloronaphthalene. This resource is designed to be a practical, field-proven guide to navigate the common and complex challenges encountered during the synthesis of 7-alkenyl-1-chloronaphthalene derivatives. Our approach is rooted in a deep understanding of the reaction mechanism and extensive hands-on experience in catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most pressing issues you may encounter, from low or no conversion to selectivity challenges and side product formation. Each question is followed by a detailed explanation and actionable troubleshooting steps.
Q1: I am seeing no or very low conversion of my this compound. What are the primary factors to investigate?
Low conversion is a frequent hurdle in any cross-coupling reaction, and with a di-halogenated substrate like this compound, a systematic approach to troubleshooting is essential. The primary areas to investigate are the catalyst's activity, the reaction conditions, and the purity of your reagents.
Core Principles: The Heck reaction is a palladium-catalyzed process that couples an aryl or vinyl halide with an alkene.[1][2] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3] A failure in any of these steps will lead to poor conversion.
Troubleshooting Steps:
-
Catalyst Activation and Integrity:
-
Is your Pd(0) catalyst active? Many Heck reactions utilize a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.
-
Solution: Consider adding a phosphine ligand which can also act as a reducing agent. Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.
-
-
Has your catalyst decomposed? Pd(0) species are sensitive to oxygen and can decompose to form inactive palladium black, especially at elevated temperatures.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent and reagents thoroughly before use.
-
-
-
Reaction Conditions Optimization:
-
Is the temperature appropriate? The C-Br bond in this compound is more reactive than the C-Cl bond. However, oxidative addition still requires sufficient thermal energy.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Heck reactions with aryl bromides range from 80-140 °C.
-
-
Is your base suitable and present in sufficient quantity? The base is crucial for neutralizing the hydrogen halide (HBr) produced during the catalytic cycle and for regenerating the Pd(0) catalyst.
-
Solution: If using a weaker base like triethylamine (Et₃N), consider switching to a stronger inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure you are using at least 2 equivalents of the base.
-
-
-
Reagent Purity:
-
Are your starting materials pure? Impurities in the this compound, alkene, or solvent can poison the catalyst.
-
Solution: Purify your starting materials if their purity is questionable. Use high-purity, dry solvents.
-
-
Q2: My reaction is selective for the C-Br bond, but the yield is still suboptimal. How can I improve it?
Achieving selectivity for the more reactive C-Br bond over the C-Cl bond is the expected outcome based on the relative bond dissociation energies. If selectivity is not the issue, but the yield is low, the focus should be on optimizing the catalytic system and reaction parameters to drive the reaction to completion.
Core Principles: The rate of oxidative addition of palladium to aryl halides follows the general trend: Ar-I > Ar-Br > Ar-Cl.[4] This inherent difference in reactivity is the basis for the selective coupling at the C-Br position. To enhance the yield, we need to ensure the catalytic cycle is efficient and that side reactions are minimized.
Troubleshooting Steps:
-
Ligand Selection:
-
Is your ligand promoting the reaction effectively? For less reactive aryl bromides, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient.
-
Solution: Screen a range of phosphine ligands. More electron-rich and sterically bulky ligands, such as tri-tert-butylphosphine (P(tBu)₃) or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), can often enhance the rate of oxidative addition and improve yields.
-
-
-
Solvent Effects:
-
Is the solvent appropriate for the reaction? The polarity and coordinating ability of the solvent can significantly impact the stability of the catalytic species and the solubility of the reactants.
-
Solution: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and often give good results. If solubility is an issue, a co-solvent system might be beneficial.
-
-
-
Concentration and Stoichiometry:
-
Are the reactant concentrations optimal? Very dilute conditions can slow down the reaction rate.
-
Solution: Increase the concentration of your reactants. Also, using a slight excess (1.1-1.5 equivalents) of the alkene can help drive the reaction to completion.
-
-
Q3: I am observing the formation of side products, including some coupling at the C-Cl position. How can I improve the selectivity?
While the C-Br bond is significantly more reactive, under forcing conditions (high temperatures, prolonged reaction times), coupling at the C-Cl bond can occur. Other potential side reactions include alkene isomerization and homocoupling of the aryl halide.
Core Principles: The selectivity of the Heck reaction on polyhalogenated substrates is a kinetic phenomenon. By carefully controlling the reaction conditions, it is possible to favor the reaction at the more labile C-Br bond.
Troubleshooting Steps:
-
Minimizing C-Cl Coupling:
-
Are your reaction conditions too harsh? High temperatures and long reaction times can lead to the less favorable oxidative addition at the C-Cl bond.
-
Solution: Lower the reaction temperature and monitor the reaction progress closely by TLC or GC/LC-MS. Stop the reaction once the starting material is consumed to prevent over-reaction. A more active catalyst/ligand system may allow for lower reaction temperatures, thus improving selectivity.
-
-
-
Suppressing Alkene Isomerization:
-
Is your alkene isomerizing? This is a common side reaction that can occur after the β-hydride elimination step.[5]
-
Solution: The choice of base can influence isomerization. In some cases, using a weaker, non-coordinating base can minimize this side reaction. The addition of certain salts, like silver salts, has also been reported to suppress alkene isomerization.
-
-
-
Preventing Homocoupling:
-
Are you observing bi-naphthalene byproducts? Homocoupling of the aryl bromide can occur, especially at high catalyst loadings or if the reaction with the alkene is slow.
-
Solution: Optimize the catalyst loading; typically 1-5 mol% is sufficient. Ensure efficient stirring to promote the desired bimolecular reaction between the aryl-palladium intermediate and the alkene.
-
-
Data Presentation: Catalyst and Ligand Screening
When troubleshooting, a systematic screening of catalysts and ligands is often necessary. Below is a template for organizing your experimental data.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of 7-alkenyl-1-chloronaphthalene (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | ||
| 2 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 18 | ||
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 12 | ||
| 4 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | NMP | 130 | 16 |
Experimental Protocols
Below is a representative, generalized protocol for a Heck reaction with this compound. This should be considered a starting point for optimization.
Representative Protocol for the Heck Reaction of this compound with Styrene:
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., Potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv.) and a magnetic stir bar. Through the septum, add degassed anhydrous solvent (e.g., N,N-Dimethylformamide, DMF, 5 mL) followed by the alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed selective defluorinative arylation for the efficient stereospecific synthesis of (E)-β-fluoroacrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in 7-Bromo-1-chloronaphthalene Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of 7-Bromo-1-chloronaphthalene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the central challenge of achieving high regioselectivity in the functionalization of this dihalogenated naphthalene scaffold.
The selective functionalization of this compound is a common hurdle in multi-step synthesis. The molecule possesses two distinct reactive sites: a C-Br bond at the 7-position (a β-position) and a C-Cl bond at the 1-position (an α-position). Achieving selective reaction at one site while leaving the other intact is critical for the synthesis of complex target molecules. This guide is structured to help you navigate the factors governing this selectivity and troubleshoot common experimental issues.
Understanding the Fundamentals of Regioselectivity in this compound
The ability to selectively functionalize one halogen over the other is primarily dictated by three factors: the inherent reactivity of the carbon-halogen bonds, the steric environment of each position, and the choice of reaction mechanism.
-
Bond Reactivity: In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: C-I > C-Br > C-OTf >> C-Cl.[1] This is due to the bond dissociation energies, where the weaker C-Br bond is more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)) than the stronger C-Cl bond.[1] This intrinsic difference is the primary driver for selectivity in many popular cross-coupling reactions.
-
Steric Hindrance: The 1-position (α-position) is flanked by the "peri" hydrogen at the 8-position, creating a more sterically congested environment compared to the 7-position (β-position).[2] This steric hindrance can influence the approach of bulky catalysts and reagents, often favoring reaction at the less hindered 7-position.
-
Reaction Mechanism: The choice of synthetic methodology dictates the nature of the key intermediates and, consequently, the regiochemical outcome.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): These reactions proceed via an oxidative addition step. Given the higher reactivity of the C-Br bond, these methods are expected to preferentially occur at the 7-position.[1][3][4]
-
Organometallic Intermediates (e.g., Lithiation, Grignard Formation): These reactions can exhibit different selectivity. For instance, lithium-halogen exchange is often faster for bromides than chlorides and can be influenced by kinetic versus thermodynamic control and steric factors.[5][6] Studies on analogous systems like 1,7-dibromonaphthalene have shown that bromine-lithium exchange can preferentially occur at the more sterically hindered 1-position.[2]
-
Troubleshooting & FAQs
FAQ 1: My Suzuki-Miyaura coupling is not selective and I'm getting a mixture of products. How can I favor functionalization at the C7-Br position?
Answer: This is a common issue that usually points to reaction conditions that are too harsh, leading to the activation of the less reactive C-Cl bond. The C7-Br bond is significantly more reactive in Suzuki couplings, and achieving high selectivity is generally feasible with careful optimization.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage. Start with a lower temperature (e.g., 80 °C) and slowly increase only if the reaction is sluggish.
-
Choose the Right Catalyst System:
-
Palladium Source: Use a catalyst known for high activity at lower temperatures. Pd(PPh₃)₄ is a classic choice that often provides good selectivity for bromides over chlorides.[7]
-
Ligand Choice: Avoid overly reactive or bulky ligands that might facilitate C-Cl activation. Simple phosphine ligands are often sufficient.
-
-
Optimize the Base: Use a moderately strong base like K₂CO₃ or Cs₂CO₃. Very strong bases can sometimes lead to side reactions or catalyst degradation, which might affect selectivity.[7]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Prolonged reaction times after the consumption of the starting material can lead to the slow formation of the C1-coupled product.
A decision workflow for troubleshooting poor regioselectivity in Suzuki coupling is presented below.
Caption: Troubleshooting workflow for poor Suzuki coupling regioselectivity.
FAQ 2: I want to perform a Buchwald-Hartwig amination. Will I see selectivity for the C7-Br bond?
Answer: Yes, similar to the Suzuki reaction, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling that proceeds via oxidative addition.[8][9] Therefore, you should expect preferential reaction at the more labile C7-Br bond. Modern Buchwald-Hartwig catalyst systems are highly active and can couple aryl chlorides, so careful selection of conditions is crucial to maintain selectivity.[10]
Key Considerations for High C7-Selectivity:
-
Catalyst/Ligand System: Use a first or second-generation ligand system that is known to be less reactive towards aryl chlorides. For example, a combination of Pd₂(dba)₃ with a ligand like BINAP or Xantphos under controlled temperature should favor C-Br activation.[7]
-
Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. Ensure it is fresh and handled under inert conditions.
-
Temperature Control: Start at a moderate temperature (e.g., 90-100 °C) and avoid excessive heating to prevent C-Cl bond activation.
FAQ 3: Is it possible to selectively functionalize the C1-Cl position?
Answer: Selectively functionalizing the C1-Cl position in the presence of the more reactive C-Br bond is challenging using standard cross-coupling methods. The most promising strategy involves a two-step process:
-
Step 1: Functionalize the C7-Br position first. Use a selective Suzuki, Buchwald-Hartwig, or Sonogashira coupling under optimized, mild conditions to react at the C7 position. Purify the resulting 7-substituted-1-chloronaphthalene intermediate.
-
Step 2: Functionalize the C1-Cl position. With the C7 position now blocked, you can employ more forcing conditions or a catalyst system specifically designed for aryl chloride activation (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) to functionalize the C1-Cl bond.[1]
An alternative, more direct approach for C1 functionalization relies on a different reaction mechanism: lithium-halogen exchange .
FAQ 4: How can I use lithium-halogen exchange to functionalize the C1 position?
Answer: While seemingly counterintuitive based on bond strength, lithium-halogen exchange can be directed to the C1 position. Studies on the analogous 1,7-dibromonaphthalene have shown that bromine-lithium exchange with reagents like n-butyllithium (n-BuLi) occurs preferentially at the C1 position.[2] This is often attributed to the ability of the ortho-hydrogen to direct the lithiation (directed ortho-metalation effect) or stabilization of the resulting organolithium species.
Troubleshooting this approach:
-
Low Temperature is Critical: This reaction must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the aryllithium intermediate attacking another molecule of the starting material.[6]
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by any protic source, including water. Ensure all glassware is flame-dried and all solvents and reagents are rigorously anhydrous.[5]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the organolithium intermediate.
-
Choice of Alkyllithium: n-BuLi is a common choice. t-BuLi is more reactive and may lead to less selectivity. The rate of exchange follows I > Br > Cl, so selective Br-Li exchange in the presence of Cl is expected.[5]
The diagram below illustrates the two primary pathways for achieving regioselective functionalization.
Caption: Primary synthetic pathways for regioselective functionalization.
Quantitative Data & Reaction Conditions
The following tables summarize typical starting conditions for achieving regioselective functionalization. These should be used as a starting point for optimization with your specific coupling partners.
Table 1: Selective C7-Br Functionalization via Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Comment |
| Aryl Halide | This compound (1.0 eq.) | Substrate |
| Boronic Acid | Arylboronic acid (1.2-1.5 eq.) | Coupling partner |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Good selectivity for C-Br over C-Cl.[7] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | Standard bases for Suzuki coupling.[7] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic system is common and effective.[7][11] |
| Temperature | 80-90 °C | Lower temperature favors selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Table 2: Selective C1-Position Functionalization via Lithium-Halogen Exchange
| Parameter | Condition | Rationale / Comment |
| Aryl Halide | This compound (1.0 eq.) | Substrate |
| Reagent | n-Butyllithium (1.1 eq.) | Performs the Br-Li exchange.[6] |
| Electrophile | Aldehyde, CO₂, etc. (1.2 eq.) | Traps the generated aryllithium species. |
| Solvent | Anhydrous THF or Diethyl Ether | Must be rigorously dry.[5] |
| Temperature | -78 °C (Dry ice/acetone bath) | Critical for preventing side reactions.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the highly reactive organolithium. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C7-Position
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene/H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the starting material and the formation of a new, single major product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective Functionalization at the C1-Position via Br-Li Exchange
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol, 1.0 eq.) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq., typically 1.6 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the chosen electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 eq.) in anhydrous THF (2 mL) dropwise to the aryllithium solution at -78 °C.
-
Warming: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL). Transfer the mixture to a separatory funnel and dilute with diethyl ether (20 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromo-1-methylnaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling in 7-Bromo-1-chloronaphthalene Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-Bromo-1-chloronaphthalene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The selective activation of the C-Br bond over the C-Cl bond is a key advantage of this substrate; however, like many cross-coupling reactions, the formation of homocoupled byproducts can be a significant challenge, leading to reduced yields and purification difficulties.
This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize homocoupling and optimize your reaction outcomes. The advice herein is grounded in established mechanistic principles and supported by practical, field-proven insights.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you might encounter related to the formation of diaryl homocoupling byproducts from your boronic acid starting material.
Problem 1: Significant Formation of Homocoupled Biaryl Byproduct
Primary Symptom: Your reaction mixture shows a substantial amount of a symmetrical biaryl product derived from the coupling of two boronic acid molecules, often alongside your desired cross-coupled product.
Probable Causes & Solutions:
-
Cause A: Presence of Dissolved Oxygen. Oxygen is a known promoter of boronic acid homocoupling.[1][2] It can participate in oxidative pathways that lead to the formation of Pd(II) species, which are key intermediates in some homocoupling mechanisms.[3][4]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard freeze-pump-thaw cycles are effective. For a more practical and scalable approach, a subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes before adding the palladium catalyst can significantly reduce dissolved oxygen levels.[1][5]
-
-
Cause B: Inefficient Reduction of Pd(II) Precatalyst. Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the catalytically active Pd(0) species.[4] This reduction can sometimes be slow or incomplete, leaving residual Pd(II) that can stoichiometrically react with the boronic acid to form the homocoupled product.[1][4]
-
Solution 1: Introduce a Mild Reducing Agent. The addition of a mild reducing agent like potassium formate can help to rapidly and completely reduce the Pd(II) precatalyst to Pd(0) without interfering with the main catalytic cycle.[1][5]
-
Solution 2: Pre-heat the Reaction Mixture. Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes facilitate a cleaner initiation of the catalytic cycle.[2]
-
-
Cause C: Suboptimal Ligand Choice. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Ligands that are not sufficiently electron-rich or are sterically hindered in a way that disfavors reductive elimination of the desired product can inadvertently promote side reactions.
-
Solution: Employ Bulky, Electron-Rich Phosphine Ligands. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) are often effective at promoting the desired cross-coupling over homocoupling.[6][7] The steric bulk of these ligands can accelerate the reductive elimination step, which is the final step in the formation of the desired product.[8]
-
Problem 2: Low Yield of the Desired Product with Evidence of Homocoupling and Protodeborylation
Primary Symptom: Besides the homocoupled byproduct, you also observe the formation of naphthalene (from protodeborylation of this compound) and/or the arene corresponding to your boronic acid.
Probable Causes & Solutions:
-
Cause A: Unstable Boronic Acid Derivative. Boronic acids, particularly some heteroaryl or electron-deficient arylboronic acids, can be susceptible to decomposition pathways like protodeborylation, especially under harsh basic or aqueous conditions.[4][9] This decomposition can disrupt the stoichiometry of the reaction and contribute to lower yields.
-
Solution: Use More Stable Boronate Esters. Consider using more stable boronic acid derivatives such as pinacol esters (Bpin) or MIDA boronates. These reagents often exhibit greater stability and can provide a slow, controlled release of the active boronic acid into the catalytic cycle, which can suppress side reactions.[10]
-
-
Cause B: Inappropriate Base or Solvent System. The choice of base and solvent significantly impacts the reaction rate and selectivity.[11][12][13] A base that is too strong or a solvent system that promotes the decomposition of the boronic acid can lead to a mixture of undesired products.
-
Solution: Screen Bases and Solvents. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less harsh than strong hydroxide bases.[3][12] A mixed solvent system, such as 1,4-dioxane/water or toluene/water, can be beneficial for solubilizing both the organic and inorganic components of the reaction.[11][14][15]
-
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a common side reaction in Suzuki couplings?
A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions can occur through several mechanisms. One common pathway involves the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or through oxidation of the active Pd(0) catalyst by residual oxygen.[1][4] This Pd(II) can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the symmetrical biaryl and regenerate Pd(0).[3][4] Another proposed mechanism, particularly with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[6][9]
Q2: How does the choice of palladium precatalyst affect homocoupling?
A2: The choice of precatalyst can have a significant impact. While Pd(II) sources like Pd(OAc)₂ are common, they require an in-situ reduction step that can be a source of homocoupling if not efficient.[4] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst can sometimes mitigate this issue. However, the stability and handling of these reagents must be considered. Modern precatalysts, such as those from the Buchwald or PEPPSI series, are designed for clean and efficient generation of the active Pd(0) species and can also be an excellent choice.[4]
Q3: Can the reaction temperature influence the extent of homocoupling?
A3: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired cross-coupling, excessive heat can also lead to catalyst decomposition and promote side reactions, including homocoupling and protodeborylation.[7][13] It is essential to find an optimal temperature that balances reaction rate and selectivity. Typically, temperatures in the range of 80-100 °C are employed for Suzuki couplings of aryl bromides.[7]
Q4: I've tried all the troubleshooting steps, but purification remains difficult due to the co-elution of my product and the homocoupled byproduct. What can I do?
A4: If complete suppression of homocoupling is not achievable, focus on optimizing the purification strategy. Explore different solvent systems for column chromatography to improve the separation.[7] Sometimes, a change in the stationary phase (e.g., using a different type of silica gel or alumina) can be beneficial. Recrystallization is another powerful purification technique to consider if your desired product is a solid.
Data & Protocols
Table 1: Recommended Reaction Parameters for Minimizing Homocoupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄. | To ensure efficient generation of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos). | Promotes reductive elimination of the desired product and can help reduce Pd(II) to Pd(0).[6][8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents). | Weaker bases are often sufficient and minimize boronic acid decomposition.[3][12] |
| Solvent | Degassed 1,4-dioxane/water or toluene/water mixtures. | Ensures solubility of all components and minimizes oxygen-mediated side reactions.[11][14][15] |
| Additive | Potassium formate (optional, 1.1 equivalents). | Acts as a mild reducing agent to ensure complete reduction of Pd(II) precatalysts.[1][5] |
| Temperature | 80-100 °C. | Balances reaction rate with catalyst stability and selectivity.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.01-0.05 equiv)
-
SPhos (0.02-0.10 equiv)
-
K₂CO₃ (2.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., in a 4:1 ratio)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Degassing: Sparge the reaction mixture with a subsurface stream of argon or nitrogen for 15-20 minutes.[1][5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Competing Pathways
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling side reaction pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 7-Bromo-1-chloronaphthalene
A Senior Application Scientist's Guide to Base Selection and Yield Optimization
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with di-halogenated aromatic substrates, specifically focusing on the challenges and opportunities presented by 7-Bromo-1-chloronaphthalene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your cross-coupling reactions effectively. The choice of base is a deceptively critical parameter that can dictate the success, failure, or selectivity of your reaction. This guide will walk you through the nuances of base selection to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
This section addresses the common questions and challenges encountered when performing palladium-catalyzed cross-coupling reactions on this compound.
Q1: Why is my coupling reaction with this compound giving a low yield?
Low yield in cross-coupling reactions involving this substrate can often be traced back to an inappropriate choice of base, catalyst system, or reaction conditions that fail to account for the differential reactivity of the C-Br and C-Cl bonds.
The C-Br bond is significantly weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst than the stronger C-Cl bond.[1][2] An overly strong base or harsh reaction conditions can lead to several competing side reactions:
-
Homocoupling: Self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki reactions) can be exacerbated by certain bases and the presence of oxygen.[3]
-
Protodeboronation (Suzuki-Miyaura): The base can promote the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, particularly in the presence of water.[3]
-
Catalyst Deactivation: An unsuitable base can react with the palladium catalyst or ligands, leading to inactive species.
-
Poor Selectivity: While the primary reaction is expected at the C-Br position, aggressive conditions can initiate competing reactions at the C-Cl bond, leading to a mixture of products and consuming the starting material inefficiently.
Optimizing the base is the first and most critical step to address these issues.
Q2: How do I achieve selective coupling at the C-Br position while leaving the C-Cl bond intact?
Achieving selectivity is the primary challenge with this substrate. The key is to use conditions that are just energetic enough to activate the C-Br bond without affecting the C-Cl bond. Base selection is paramount here.
Generally, milder bases are preferred for selective transformations. Strong bases like alkoxides (e.g., NaOtBu) can promote the reactivity of the system to a point where the catalyst may begin to interact with the C-Cl bond, especially at elevated temperatures.
A good starting point for selective C-Br coupling is to use moderately strong inorganic bases.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and often provide a good balance of reactivity and selectivity.[4][5] Cesium carbonate (Cs₂CO₃) is often superior for challenging couplings due to its higher solubility in organic solvents and the "cesium effect," which can enhance catalyst activity.[5][6]
-
Phosphates (K₃PO₄): Tripotassium phosphate is a strong, non-nucleophilic base that is particularly effective and often provides excellent results where carbonates may fail.[1][4]
It is crucial to screen a panel of these bases to find the optimal choice for your specific coupling partner and ligand system.
Q3: What is the mechanistic role of the base in different coupling reactions?
The base plays a distinct and indispensable role in the catalytic cycle of most cross-coupling reactions, and understanding this role helps in its rational selection.
-
Suzuki-Miyaura Coupling: The base is crucial for the transmetalation step. It activates the organoboron species (e.g., boronic acid) by forming a more nucleophilic "ate" complex (e.g., a borate anion, RB(OH)₃⁻).[4][7][8][9] This negatively charged species more readily transfers its organic group to the palladium center. Without the base, the transmetalation step is often prohibitively slow.
-
Buchwald-Hartwig Amination: In this C-N coupling, the base is required to deprotonate the amine or the palladium-amine complex.[10][11] This generates the nucleophilic amide species that participates in the catalytic cycle, ultimately leading to reductive elimination of the final product. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common.[11]
-
Sonogashira Coupling: The base, typically an amine like triethylamine or diisopropylamine, serves two purposes. It deprotonates the terminal alkyne to form the reactive copper acetylide intermediate and also neutralizes the hydrogen halide (HX) produced during the reaction.[12][13][14]
Q4: Can I use organic bases like triethylamine (TEA) or DIPEA?
While organic bases are standard in reactions like the Sonogashira and Heck couplings, they are generally less effective for Suzuki-Miyaura reactions compared to inorganic bases.[15] For Suzuki couplings, the pKa of the base must be high enough to efficiently deprotonate the boronic acid to form the borate complex. Inorganic bases like carbonates and phosphates are typically more effective in this role.[4][15][16]
For a Heck reaction with this compound, an organic base like triethylamine is often a suitable choice.[17]
Troubleshooting Guide: Base Selection Workflow
When your coupling reaction yield is low, a systematic approach to troubleshooting is essential. The following guide and workflow diagram provide a structured method for optimizing your reaction by focusing on base selection.
Problem: Low or No Product Formation
-
Initial Diagnosis: The reaction conditions may be too mild, or the chosen base may be inappropriate for the specific coupling type.
-
Recommended Actions:
-
Increase Basicity: If you started with a mild base like K₂CO₃, consider moving to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] These can accelerate the key steps in the catalytic cycle.
-
Check Solubility: Ensure the base is at least partially soluble in the reaction solvent. Cs₂CO₃ is often effective due to its better solubility in many organic solvents compared to K₂CO₃ or K₃PO₄.[4]
-
Review the Coupling Mechanism: Ensure the base is appropriate for the reaction. For a Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required, whereas K₂CO₃ would likely be ineffective.[11]
-
Problem: Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation)
-
Initial Diagnosis: The reaction conditions, particularly the base, may be too harsh or inappropriate. The presence of oxygen (for homocoupling) or water (for protodeboronation) can also be a major factor.[3]
-
Recommended Actions:
-
Decrease Basicity: If using a very strong base (e.g., hydroxides like NaOH/KOH), switch to a milder option like K₂CO₃ or K₃PO₄. Strong bases can sometimes promote side reactions.[5]
-
Use Anhydrous Conditions: For Suzuki reactions prone to protodeboronation, ensure all reagents and solvents are dry. Using an anhydrous base like powdered KF can sometimes be beneficial.[8]
-
Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating to minimize oxygen, which contributes to the homocoupling of boronic acids.
-
Logical Workflow for Base Selection
The following diagram illustrates a decision-making process for selecting and optimizing the base for your coupling reaction.
Caption: Decision workflow for troubleshooting base selection.
Data & Protocols
Comparative Table of Common Bases
This table summarizes the properties of bases commonly used in palladium-catalyzed cross-coupling reactions. The pKa value refers to the conjugate acid of the base, providing a measure of its strength.
| Base | Formula | pKa (of Conjugate Acid) | Common Coupling Reactions | Key Considerations |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Suzuki, Heck | Strong, non-nucleophilic, often gives high yields.[5] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Suzuki, Buchwald-Hartwig | Excellent for challenging substrates; good solubility.[5] |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Suzuki, Heck | Cost-effective, widely used, but less soluble.[4][15] |
| Sodium tert-Butoxide | NaOtBu | ~19 | Buchwald-Hartwig | Very strong, sterically hindered base for C-N/C-O couplings.[11] |
| Sodium Carbonate | Na₂CO₃ | ~10.3 | Suzuki | A cost-effective and efficient base for many substrates.[15][16] |
| Triethylamine | Et₃N | ~10.8 | Sonogashira, Heck | Common organic base, acts as an acid scavenger.[13] |
| Potassium Fluoride | KF | ~3.2 | Suzuki | Mild base; fluoride ions can activate boronic acids.[5][8] |
pKa values are approximate and can vary with solvent and temperature.[18][19][20]
Illustrative Data: Impact of Base on Suzuki Coupling Yield
The following data, compiled for illustrative purposes, shows the potential impact of base selection on the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Yield of 7-phenyl-1-chloronaphthalene (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 90 | 75% |
| 2 | Na₂CO₃ | DMF/H₂O | 90 | 82%[15] |
| 3 | K₃PO₄ | Toluene/H₂O | 90 | 92% |
| 4 | Cs₂CO₃ | Dioxane | 90 | 95%[5] |
| 5 | NaOH | Toluene/H₂O | 90 | 45% (significant side products)[5] |
| 6 | Et₃N | Toluene | 90 | < 10% |
Yields are hypothetical and highly dependent on the specific ligand, palladium source, and reaction time.
General Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling
This protocol provides a robust method for screening different bases to optimize the selective coupling at the C-7 position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Selected Base (2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene/H₂O 10:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and the selected base (2.0 mmol).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Analyze the purified product by ¹H NMR and GC-MS to determine yield and selectivity.
Mechanistic Visualization
Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the role of the base in a typical Suzuki-Miyaura reaction.
Caption: The role of the base in activating the boronic acid for transmetalation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. library.gwu.edu [library.gwu.edu]
- 20. chemistrysteps.com [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 7-Bromo-1-chloronaphthalene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation Challenge of Dihalogenated Naphthalenes
Naphthalene derivatives are key structural motifs in numerous pharmaceuticals and functional materials. The introduction of multiple halogen substituents can significantly modulate their physicochemical and biological properties. However, the precise structural confirmation of these derivatives can be challenging due to the complex interplay of substituent effects on their spectroscopic signatures. 7-bromo-1-chloronaphthalene presents a compelling case study in this regard, with the distinct electronic and steric influences of bromine and chlorine atoms shaping its NMR spectra. This guide will dissect these influences to provide a predictive and comparative analysis.
Predicted ¹H and ¹³C NMR Spectra of this compound
The prediction of NMR spectra for substituted aromatic compounds is a powerful tool in structural verification. The following sections detail the expected chemical shifts and coupling patterns for this compound, based on the principles of substituent additivity and known halogen effects on the naphthalene scaffold.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to display six distinct signals in the aromatic region, each corresponding to a single proton. The chemical shifts are influenced by the electron-withdrawing inductive effects and the electron-donating resonance effects of the chloro and bromo substituents.
Key Predictive Insights:
-
Deshielding Effects: The protons ortho and para to the halogen substituents will experience the most significant changes in chemical shift compared to unsubstituted naphthalene. The chlorine atom at C1 is expected to deshield H2 and H8 (peri-position), while the bromine at C7 will deshield H6 and H8.
-
Anisotropic Effects: The magnetic anisotropy of the C-Cl and C-Br bonds can also influence the chemical shifts of nearby protons, particularly the peri-proton H8.[1]
-
Coupling Constants: The proton-proton coupling constants (J-values) are expected to follow typical patterns for aromatic systems:
-
Ortho coupling (³JHH) ~ 7-9 Hz
-
Meta coupling (⁴JHH) ~ 1-3 Hz
-
Para coupling (⁵JHH) ~ 0-1 Hz
-
The predicted ¹H NMR data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.60 - 7.80 | d | ³J(H2-H3) ≈ 8.0 |
| H-3 | 7.30 - 7.50 | t | ³J(H3-H2) ≈ 8.0, ³J(H3-H4) ≈ 7.5 |
| H-4 | 7.80 - 8.00 | d | ³J(H4-H3) ≈ 7.5 |
| H-5 | 7.70 - 7.90 | d | ³J(H5-H6) ≈ 8.5 |
| H-6 | 7.50 - 7.70 | dd | ³J(H6-H5) ≈ 8.5, ⁴J(H6-H8) ≈ 2.0 |
| H-8 | 8.00 - 8.20 | d | ⁴J(H8-H6) ≈ 2.0 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will exhibit ten distinct signals for the ten carbon atoms of the naphthalene ring. The chemical shifts are primarily influenced by the inductive and resonance effects of the halogen substituents.
Key Predictive Insights:
-
Directly Substituted Carbons (C1 & C7): The carbons directly attached to the halogens will show significant shifts. The more electronegative chlorine atom will cause a downfield shift for C1, while the bromine atom will also induce a downfield shift at C7, though typically to a lesser extent than chlorine.
-
Ortho and Para Effects: The ortho and para carbons to the substituents will also be affected. The electron-withdrawing nature of the halogens will generally lead to a deshielding (downfield shift) of these carbons.
-
Quaternary Carbons: The chemical shifts of the quaternary carbons (C4a and C8a) will also be influenced by the substituents.
The predicted ¹³C NMR data is summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 134 |
| C-2 | 126 - 128 |
| C-3 | 127 - 129 |
| C-4 | 125 - 127 |
| C-4a | 132 - 134 |
| C-5 | 128 - 130 |
| C-6 | 129 - 131 |
| C-7 | 120 - 124 |
| C-8 | 127 - 129 |
| C-8a | 131 - 133 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Comparative Analysis with Monosubstituted Naphthalenes
To ground our predictions, we can compare the expected spectral features of this compound with the experimental data for 1-chloronaphthalene and 1-bromonaphthalene.
Table 3: Experimental ¹H and ¹³C NMR Data for 1-Chloronaphthalene and 1-Bromonaphthalene
| Compound | Proton/Carbon | Experimental Chemical Shift (δ, ppm) |
| 1-Chloronaphthalene [2][3] | H-2 | ~7.65 |
| H-3 | ~7.40 | |
| H-4 | ~7.50 | |
| H-5 | ~8.10 | |
| H-6 | ~7.55 | |
| H-7 | ~7.50 | |
| H-8 | ~7.85 | |
| C-1 | ~131.5 | |
| C-2 | ~126.5 | |
| C-3 | ~125.5 | |
| C-4 | ~126.0 | |
| C-4a | ~134.0 | |
| C-5 | ~128.0 | |
| C-6 | ~127.0 | |
| C-7 | ~125.0 | |
| C-8 | ~124.5 | |
| C-8a | ~130.0 | |
| 1-Bromonaphthalene [4][5][6] | H-2 | ~7.70 |
| H-3 | ~7.21 | |
| H-4 | ~7.71 | |
| H-5 | ~7.73 | |
| H-6 | ~7.51 | |
| H-7 | ~7.44 | |
| H-8 | ~8.19 | |
| C-1 | ~121.0 | |
| C-2 | ~127.5 | |
| C-3 | ~128.0 | |
| C-4 | ~127.0 | |
| C-4a | ~133.5 | |
| C-5 | ~128.5 | |
| C-6 | ~126.5 | |
| C-7 | ~127.0 | |
| C-8 | ~128.0 | |
| C-8a | ~132.5 |
Note: Values are approximate and may vary depending on the literature source and experimental conditions.
By analyzing the data in Table 3, we can observe the distinct deshielding effect of the halogen at the C1 position on the peri-proton H8. This provides confidence in our prediction of a significantly downfield-shifted H8 in this compound due to the combined effects of the C1-chloro and C7-bromo substituents.
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of halogenated naphthalene derivatives.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[4]
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.[7]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Instrument Parameters (for a 400 MHz Spectrometer)
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
Advanced 2D NMR Techniques for Complete Spectral Assignment
For complex molecules like this compound, 1D NMR spectra may exhibit signal overlap. In such cases, 2D NMR experiments are indispensable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the spin system.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together the carbon skeleton.[8][9]
Caption: Workflow for the NMR-based structural elucidation of this compound.
Alternative and Complementary Analytical Techniques
While NMR is the cornerstone of structural elucidation, other techniques provide valuable complementary information for the analysis of halogenated naphthalenes.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can confirm the presence of bromine and chlorine through their characteristic isotopic patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying components in a mixture.[10]
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. For this compound, characteristic C-H stretching and bending vibrations for the aromatic ring, as well as C-Cl and C-Br stretching vibrations, would be expected.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of naphthalene derivatives, often coupled with UV or fluorescence detection for enhanced sensitivity.[11]
Caption: Complementary analytical techniques for the characterization of halogenated naphthalenes.
Conclusion
The comprehensive NMR analysis of this compound and its derivatives relies on a synergistic approach combining predictive modeling based on fundamental principles and comparative analysis with known compounds. While experimental data for a broad series of these specific derivatives remains to be consolidated in the public domain, the methodologies and predictive frameworks outlined in this guide provide a robust starting point for researchers in the field. The integration of 1D and 2D NMR techniques, supported by complementary analytical methods, is essential for the unambiguous structural elucidation and characterization of these important chemical entities.
References
- 1. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloronaphthalene(90-13-1) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromonaphthalene(90-11-9) 13C NMR [m.chemicalbook.com]
- 6. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. epfl.ch [epfl.ch]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry of 7-Bromo-1-chloronaphthalene Reaction Products
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of reaction products derived from 7-Bromo-1-chloronaphthalene. As a halogenated naphthalene, this compound and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the nuances of mass spectrometry analysis is critical for accurate product identification, impurity profiling, and reaction monitoring. This document will explore common synthetic transformations of this compound and compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) for the analysis of the resulting complex mixtures. Experimental data and detailed protocols are provided to offer a practical framework for researchers in the field.
Introduction: The Significance of this compound and its Derivatives
This compound is a dihalogenated aromatic compound with the molecular formula C10H6BrCl.[1][2][3] Its structure provides two distinct reactive sites, the bromine and chlorine substituents, which can be selectively targeted in various chemical reactions to generate a diverse array of functionalized naphthalene derivatives. These derivatives are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The accurate identification of reaction products is paramount. Mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and the ability to elucidate molecular structures. The choice of ionization method and mass analyzer can significantly impact the quality of data obtained, especially when dealing with complex reaction mixtures containing isomers and byproducts. This guide will delve into the practical application of different mass spectrometry workflows for the analysis of products from common reactions of this compound.
Common Synthetic Transformations of this compound
To illustrate the comparative utility of different mass spectrometry techniques, we will consider three common and powerful cross-coupling reactions often employed in the functionalization of aryl halides:
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][5][6][7]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9][10][11][12]
-
Nucleophilic Aromatic Substitution (SNAr): A substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[13][14][15][16][17]
The selective reactivity of the bromine and chlorine atoms on the naphthalene core allows for sequential or regioselective functionalization, leading to a variety of potential products.
Caption: Potential reaction pathways for this compound.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is dictated by the physicochemical properties of the analytes and the desired information. Here, we compare GC-MS, ESI-MS, and MALDI-MS for the analysis of this compound reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[18][19] The separation of compounds by gas chromatography prior to mass analysis provides an additional dimension of identification based on retention time.
Strengths for this Application:
-
Excellent Separation of Isomers: GC can effectively separate constitutional isomers that may be difficult to distinguish by mass spectrometry alone.
-
Reproducible Fragmentation Patterns: Electron Ionization (EI) at a standard 70 eV produces consistent and well-documented fragmentation patterns, aiding in structural elucidation and library matching.[20] The presence of bromine and chlorine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns in the mass spectrum, which are invaluable for confirming the presence of these halogens in a molecule.[21][22]
-
High Sensitivity for Nonpolar Compounds: GC-MS is well-suited for the analysis of relatively nonpolar aromatic compounds.
Limitations:
-
** analyte Volatility:** Non-volatile or thermally labile products may not be amenable to GC analysis.
-
Derivatization Requirement: Highly polar products, such as those with multiple amine or hydroxyl groups, may require derivatization to increase their volatility.
Table 1: Predicted GC-MS Data for Hypothetical Reaction Products
| Product Name | Structure | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| 7-Phenyl-1-chloronaphthalene | C16H11Cl | 238.71 | 238 (M+), 202 ([M-Cl]+), 165 |
| 4-(1-Chloronaphthalen-7-yl)morpholine | C14H14ClNO | 263.72 | 263 (M+), 206 ([M-morpholine]+), 171 |
| 7-Bromo-1-methoxynaphthalene | C11H9BrO | 237.09 | 237 (M+), 222 ([M-CH3]+), 127 |
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is ideal for the analysis of polar and non-volatile compounds in solution.[23] It typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation.
Strengths for this Application:
-
Analysis of Polar and Non-Volatile Products: ESI-MS is well-suited for analyzing the products of Buchwald-Hartwig aminations and some SNAr reactions, which often introduce polar functional groups.
-
Direct Infusion or LC-MS: Samples can be introduced directly into the mass spectrometer or coupled with liquid chromatography (LC) for the separation of complex mixtures.
-
Tandem Mass Spectrometry (MS/MS): ESI is readily coupled with tandem mass spectrometry, which allows for controlled fragmentation of selected ions to gain further structural information.
Limitations:
-
Poor Ionization of Nonpolar Compounds: Nonpolar products, such as those from Suzuki couplings, may ionize inefficiently by ESI.[24][25] However, the use of dopants or adduct-forming reagents can sometimes enhance ionization.[23][26][27]
-
Matrix Effects: The presence of salts and other non-volatile components in the sample can suppress the ionization of the analytes of interest.
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS)
MALDI is another soft ionization technique that is particularly useful for the analysis of large molecules, but it can also be applied to small organic molecules.[28][29][30][31][32] The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.
Strengths for this Application:
-
Analysis of a Wide Range of Compounds: MALDI can be used to analyze both polar and nonpolar compounds.[30]
-
High Throughput: MALDI is a rapid technique, making it suitable for screening reaction conditions.
-
Tolerance to Some Impurities: MALDI can be more tolerant of salts and other impurities than ESI.
Limitations:
-
Matrix Interference: The matrix itself can produce ions in the low mass range, which may interfere with the detection of small molecule analytes.[29]
-
Quantitative Challenges: Achieving high quantitative accuracy with MALDI can be more challenging than with GC-MS or LC-MS.
Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Caption: A typical workflow for GC-MS analysis.
ESI-MS Analysis Protocol
-
Sample Preparation: Dilute the reaction mixture in a solvent compatible with electrospray ionization (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument for direct infusion or coupled to an HPLC system.
-
Direct Infusion Conditions:
-
Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
-
LC-MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
MS conditions: As per direct infusion, optimized for the eluting analytes.
-
Data Interpretation and Case Studies
The interpretation of mass spectra requires careful consideration of the isotopic patterns and fragmentation pathways. The presence of both bromine and chlorine in the starting material and some products leads to a characteristic M, M+2, and M+4 isotopic pattern, which is a powerful diagnostic tool.
Case Study: Analysis of a Suzuki Coupling Reaction Mixture
A Suzuki coupling reaction of this compound with phenylboronic acid is performed. The expected major product is 7-phenyl-1-chloronaphthalene. However, side reactions such as homocoupling of the boronic acid or reaction at the less reactive chloride position could also occur.
-
GC-MS Analysis: The chromatogram would likely show a major peak corresponding to 7-phenyl-1-chloronaphthalene, with a retention time distinct from the starting material. The mass spectrum of this peak would exhibit a molecular ion at m/z 238 with a characteristic M+2 peak for the single chlorine atom. Key fragments would include the loss of chlorine (m/z 202) and further fragmentation of the aromatic system.
-
ESI-MS Analysis: Direct infusion of the reaction mixture may show a weak signal for the desired product due to its nonpolar nature. LC-MS would provide better separation and could potentially detect more polar byproducts.
Conclusion and Recommendations
The selection of an appropriate mass spectrometry technique is crucial for the successful characterization of this compound reaction products.
-
For volatile and thermally stable products, particularly for isomer separation and structural confirmation through fragmentation patterns, GC-MS is the method of choice.
-
For polar and non-volatile products, ESI-MS, especially when coupled with LC, offers superior performance.
-
MALDI-MS can be a valuable tool for rapid screening and analysis of a broad range of products, though it may present challenges for quantitative analysis and small molecule detection.
A multi-faceted approach, employing more than one mass spectrometry technique, will often provide the most comprehensive understanding of the reaction outcome. By carefully considering the strengths and limitations of each method, researchers can confidently identify and characterize the products of their synthetic efforts.
References
- 1. This compound | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 90947-99-2 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Unlocking PAH Ionization in Negative-Mode ESI Orbitrap MS Using Tetramethylammonium Hydroxide: A Petroleomic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ionization of Gas-Phase Polycyclic Aromatic Hydrocarbons in Electrospray Ionization Coupled with Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. news-medical.net [news-medical.net]
- 31. Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Product Structure Validation in Reactions of 7-Bromo-1-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the regioselective functionalization of polyhalogenated aromatic scaffolds is a cornerstone of molecular design. 7-Bromo-1-chloronaphthalene presents a classic challenge in this arena: how to selectively manipulate one halogen in the presence of another. This guide provides a comprehensive comparison of common cross-coupling reactions for the functionalization of this compound, with a strong emphasis on the analytical techniques and experimental data required to unequivocally validate the structure of the resulting products.
The Challenge of Regioselectivity
The differential reactivity of the carbon-halogen bonds is the primary determinant of regioselectivity in cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energies. In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition by a low-valent palladium catalyst than the more robust C-Cl bond. This inherent difference forms the basis for achieving selective functionalization at the 7-position.
Comparative Analysis of Cross-Coupling Reactions
We will explore four principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi. For each, we will discuss the expected product, a representative experimental protocol, and the key analytical data for structural validation.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[1][2]
Expected Product: 1-Chloro-7-arylnaphthalene
Causality of Experimental Choices: The choice of a palladium catalyst, a suitable ligand, and a base are critical for an efficient Suzuki-Miyaura coupling. The catalyst, often a palladium(0) species, undergoes oxidative addition at the C-Br bond. The ligand stabilizes the palladium center and facilitates the subsequent steps of transmetalation and reductive elimination. The base is required to activate the organoboron species.[3]
Representative Experimental Protocol: Synthesis of 1-Chloro-7-phenylnaphthalene
-
To a solution of this compound (1.0 equiv) and phenylboronic acid (1.2 equiv) in a suitable solvent such as a mixture of toluene and water (4:1), is added a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) and a base like potassium carbonate (K₂CO₃, 2.0 equiv).
-
The mixture is thoroughly degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Validation of Product Structure:
| Analytical Technique | Expected Observations for 1-Chloro-7-phenylnaphthalene |
| ¹H NMR | Appearance of new aromatic proton signals corresponding to the introduced phenyl group. The characteristic splitting patterns of the naphthalene core protons will be altered due to the new substituent. |
| ¹³C NMR | Presence of new signals in the aromatic region for the phenyl group carbons. The chemical shift of the carbon atom at the 7-position of the naphthalene ring will show a significant downfield shift due to the attachment of the phenyl group. |
| Mass Spectrometry | The molecular ion peak (M⁺) will correspond to the calculated mass of C₁₆H₁₀Cl. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observed. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[4][5]
Expected Product: N-Aryl-1-chloro-7-naphthylamine or N-Alkyl-1-chloro-7-naphthylamine
Causality of Experimental Choices: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base. The choice of ligand is crucial and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step, which forms the C-N bond.[6]
Representative Experimental Protocol: Synthesis of N-Phenyl-1-chloro-7-naphthylamine
-
A reaction vessel is charged with this compound (1.0 equiv), aniline (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Anhydrous, degassed toluene is added as the solvent.
-
The mixture is heated under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is then cooled, quenched, and the product is extracted and purified by column chromatography.
Validation of Product Structure:
| Analytical Technique | Expected Observations for N-Phenyl-1-chloro-7-naphthylamine |
| ¹H NMR | Appearance of a broad singlet corresponding to the N-H proton (if a primary amine was used), and new aromatic signals for the introduced aryl or alkyl group. |
| ¹³C NMR | New signals corresponding to the carbons of the amine substituent. The carbon at the 7-position of the naphthalene ring will experience a significant upfield shift due to the electron-donating nature of the nitrogen atom. |
| Mass Spectrometry | The molecular ion peak will match the calculated mass of the aminated product. The isotopic pattern for one chlorine atom will be present. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
Expected Product: 1-Chloro-7-(alkynyl)naphthalene
Causality of Experimental Choices: This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[3][7]
Representative Experimental Protocol: Synthesis of 1-Chloro-7-(phenylethynyl)naphthalene
-
To a solution of this compound (1.0 equiv) and phenylacetylene (1.2 equiv) in a solvent like triethylamine or a mixture of toluene and an amine, is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) salt (e.g., CuI, 1 mol%).
-
The reaction is stirred under an inert atmosphere at room temperature or with gentle heating.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is worked up by filtration to remove the amine salt, followed by extraction and purification via column chromatography.
Validation of Product Structure:
| Analytical Technique | Expected Observations for 1-Chloro-7-(phenylethynyl)naphthalene |
| ¹H NMR | Absence of the acetylenic proton signal (if the starting alkyne was terminal) and the appearance of new aromatic signals if an arylacetylene was used. |
| ¹³C NMR | Two new signals in the sp-hybridized carbon region (typically between 80 and 100 ppm) corresponding to the alkyne carbons. |
| Mass Spectrometry | The molecular ion peak will correspond to the mass of the coupled product, and the chlorine isotopic pattern will be observable. |
| Infrared (IR) Spectroscopy | A characteristic C≡C stretching vibration will be observed in the region of 2100-2260 cm⁻¹. |
Negishi Coupling: Utilizing Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[6][8]
Expected Product: 1-Chloro-7-alkylnaphthalene or 1-Chloro-7-arylnaphthalene
Causality of Experimental Choices: Organozinc reagents are highly reactive and tolerate a wide range of functional groups. The choice of a palladium or nickel catalyst depends on the specific substrates. The reaction is typically carried out under anhydrous and inert conditions due to the sensitivity of the organozinc reagent to moisture and air.
Representative Experimental Protocol: Synthesis of 1-Chloro-7-phenylnaphthalene
-
An organozinc reagent, such as phenylzinc chloride, is either prepared in situ or used as a pre-formed solution.
-
To a solution of this compound (1.0 equiv) in an anhydrous solvent like THF is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
The organozinc reagent (1.1-1.5 equiv) is then added, and the mixture is stirred at room temperature or heated to reflux.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted and purified.
Validation of Product Structure:
The analytical data for the validation of the product from a Negishi coupling would be very similar to that of a Suzuki-Miyaura coupling, as both result in the formation of a C-C bond.
| Analytical Technique | Expected Observations for 1-Chloro-7-phenylnaphthalene |
| ¹H NMR | Appearance of new signals corresponding to the introduced alkyl or aryl group. |
| ¹³C NMR | Presence of new signals for the carbons of the new substituent. |
| Mass Spectrometry | The molecular ion peak will match the calculated mass of the product, with the characteristic chlorine isotopic pattern. |
Visualizing the Workflow
A systematic approach is crucial for the successful synthesis and validation of the target compounds.
Caption: Workflow for the regioselective functionalization of this compound and subsequent product validation.
Data Presentation: A Comparative Overview
The following table summarizes the key transformations and the expected analytical signatures for the validation of the product structures.
| Reaction | Reagent | Product Type | Key ¹H NMR Signal Changes | Key ¹³C NMR Signal Changes | Key MS Feature |
| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl) | New aromatic proton signals | New aromatic carbon signals | M⁺ of Ar-Naphthyl-Cl |
| Buchwald-Hartwig | Amine | C-N | N-H signal (if applicable), new alkyl/aryl proton signals | Upfield shift of C7, new alkyl/aryl carbon signals | M⁺ of R₂N-Naphthyl-Cl |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Disappearance of ≡C-H proton, new substituent signals | Signals in 80-100 ppm range | M⁺ of R-C≡C-Naphthyl-Cl |
| Negishi | Organozinc | C-C (Alkyl/Aryl) | New alkyl or aryl proton signals | New alkyl or aryl carbon signals | M⁺ of R-Naphthyl-Cl |
Conclusion
The selective functionalization of this compound is a readily achievable synthetic transformation, primarily governed by the differential reactivity of the C-Br and C-Cl bonds. A suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi reactions, can be employed to introduce a diverse array of substituents at the 7-position. Rigorous structural validation of the resulting products is paramount and relies on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms, while mass spectrometry confirms the molecular weight and elemental composition. By understanding the principles of these reactions and the expected analytical outcomes, researchers can confidently synthesize and characterize novel substituted naphthalene derivatives for a wide range of applications.
References
- 1. Buy 1-Chloronaphthalene | 25586-43-0 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 7-Bromo-1-chloronaphthalene and Other Halonaphthalenes
For researchers, scientists, and drug development professionals, halonaphthalenes are indispensable scaffolds in the synthesis of complex organic molecules. Their utility as synthetic intermediates is largely dictated by the reactivity of their carbon-halogen (C-X) bonds. Among these, dihalonaphthalenes featuring two different halogens, such as 7-Bromo-1-chloronaphthalene, present a unique opportunity for sequential and site-selective functionalization. This guide provides an in-depth comparison of the reactivity of this compound with other halonaphthalenes, focusing on the key transformations that underpin modern synthetic chemistry. We will explore the fundamental principles governing this reactivity and provide actionable experimental protocols supported by mechanistic insights.
Fundamental Principles of Halonaphthalene Reactivity
The synthetic utility of a halonaphthalene is determined by the ease with which its C-X bond can be cleaved or induced to participate in a reaction. This is governed by a combination of electronic, steric, and mechanistic factors.
Electronic Effects and Bond Strength: The primary determinant of reactivity in many key reactions is the carbon-halogen bond dissociation energy (BDE). For aryl halides, the BDE increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the general reactivity trend for reactions where C-X bond cleavage is the rate-determining step is I > Br > Cl > F .[1][2] This is particularly relevant for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the slowest step in the catalytic cycle.[1][2] The weaker C-Br bond in this compound is therefore expected to be the primary site of reaction in such transformations, leaving the more robust C-Cl bond intact for subsequent modification.
Steric and Positional Effects: The naphthalene core is not uniform in its reactivity. The α-positions (1, 4, 5, 8) and β-positions (2, 3, 6, 7) exhibit different electronic and steric properties. In electrophilic aromatic substitution, attack at the α-position is generally favored due to the formation of a more stable carbocation intermediate (naphthalenonium ion) that preserves one of the aromatic rings.[3] In this compound, the chlorine atom is at an α-position, while the bromine is at a β-position. Furthermore, the C1 position experiences steric hindrance from the hydrogen atom at the C8 peri-position, which can impede the approach of bulky catalysts or reagents.[4]
Reaction Mechanism Dependence: The relative reactivity of different halogens can invert depending on the reaction mechanism. While cross-coupling favors cleavage of weaker C-X bonds, nucleophilic aromatic substitution (SNAr) can exhibit the opposite trend. In SNAr, which proceeds via an addition-elimination mechanism, the initial attack by a nucleophile is often the rate-limiting step.[5][6] This step is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom, sometimes leading to a reactivity order of F > Cl > Br > I.[1][5] However, SNAr reactions on unactivated aromatic systems like naphthalene require harsh conditions and are generally less synthetically useful than cross-coupling methods.[5][7]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The predictable reactivity hierarchy of halogens makes these reactions ideal for the selective functionalization of dihalonaphthalenes.
The general catalytic cycle for these reactions, illustrated here for the Suzuki-Miyaura coupling, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[8][9] For this compound, the significant difference in the C-Br and C-Cl bond strengths allows for highly selective coupling at the C7 position.
Comparative Reactivity Data:
| Substrate | Halogen Position | Relative Reactivity in Suzuki Coupling | Primary Reason |
| 1-Bromonaphthalene | C1 (α) | High | Weaker C-Br bond |
| 1-Chloronaphthalene | C1 (α) | Low | Stronger C-Cl bond |
| This compound | C7 (β) - Br | High | Weaker C-Br bond allows selective oxidative addition [1] |
| This compound | C1 (α) - Cl | Very Low | Stronger C-Cl bond remains intact under mild conditions |
| 1-Iodonaphthalene | C1 (α) | Very High | Weakest C-X bond |
This differential reactivity enables a synthetic strategy where the bromine is first replaced via a Suzuki coupling, and the resulting chloro-biaryl can then undergo a second, more forcing coupling reaction if desired.
Caption: Stepwise functionalization pathway for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[10][11][12] Similar to the Suzuki coupling, the reaction typically proceeds via a rate-determining oxidative addition, making the C-Br bond of this compound the preferred site of reaction. The amination of aryl chlorides is particularly challenging and often requires specialized, bulky phosphine ligands and stronger bases to achieve good yields.[11][13] This operational difference further enhances the selectivity for amination at the C-Br position.
Experimental Protocols for Selective Functionalization
The following protocols are designed to be self-validating, providing clear steps and rationale for the selective modification of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-7 Position
This procedure targets the exclusive functionalization of the C-Br bond, leaving the C-Cl bond untouched.
Objective: To synthesize 7-phenyl-1-chloronaphthalene from this compound.
Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Rationale: Phenylboronic acid is used in slight excess to ensure complete consumption of the starting material. Potassium carbonate is a moderately strong base sufficient for activating the boronic acid without promoting side reactions.[8]
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Rationale: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source suitable for the coupling of aryl bromides. A 3 mol% loading is a standard starting point for optimization.
-
-
Solvent Addition: Add a degassed 3:1 mixture of Dioxane and Water (5 mL).
-
Rationale: The aqueous-organic mixture is crucial for dissolving both the organic substrates and the inorganic base, facilitating the transmetalation step.[9] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Expected Outcome: The starting material should be consumed, showing a new, less polar spot corresponding to the product. No significant formation of a diarylated product is expected.
-
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-7 Position
This protocol utilizes a modern catalyst system to achieve selective C-N bond formation at the more reactive C-Br position.
Objective: To synthesize N-phenyl-(7-chloro-1-naphthalenyl)amine from this compound.
Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add to a Schlenk tube: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), a bulky biarylphosphine ligand such as XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Rationale: A combination of a palladium source (Pd₂(dba)₃) and a specialized, electron-rich, bulky ligand (XPhos) is essential for facilitating the reductive elimination step and preventing catalyst deactivation.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine.[11]
-
-
Reagent Addition: Add this compound (1.0 mmol) and aniline (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Rationale: Toluene is a common non-polar solvent for this reaction. It must be anhydrous as water can interfere with the strong base and the catalyst.
-
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Expected Outcome: Selective formation of the C-N coupled product at the C7 position. The C-Cl bond should remain intact due to its lower reactivity, which would require a more specialized catalyst system or harsher conditions to aminate.
-
-
Workup and Purification: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.
Summary and Outlook
The reactivity of this compound is a clear demonstration of the principles governing site selectivity in modern organic synthesis. The pronounced difference in the C-Br and C-Cl bond strengths allows for a predictable and highly selective functionalization sequence, primarily through palladium-catalyzed cross-coupling reactions.
Reactivity Synopsis:
| Reaction Type | Reactivity at C7-Br | Reactivity at C1-Cl | Controlling Factor |
| Suzuki-Miyaura Coupling | High | Very Low | C-X Bond Dissociation Energy |
| Buchwald-Hartwig Amination | High | Very Low | C-X Bond Dissociation Energy & Ligand Effects |
| Nucleophilic Aromatic Sub. | Very Low (without EWG) | Very Low (without EWG) | Ring Activation / Halogen Electronegativity |
By leveraging this reactivity differential, chemists can employ this compound as a versatile building block, installing one functional group at the C7 position under relatively mild conditions before addressing the more robust C1 position. This strategic approach minimizes the need for protecting groups and allows for the efficient and convergent synthesis of highly substituted naphthalene derivatives for applications in pharmaceuticals, agrochemicals, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
A Comparative Guide to HPLC Analysis of 7-Bromo-1-chloronaphthalene Reaction Mixtures
For researchers, scientists, and professionals in drug development, the meticulous analysis of reaction mixtures is a cornerstone of process control and quality assurance. The synthesis of complex organic molecules, such as 7-Bromo-1-chloronaphthalene, a key building block in medicinal chemistry, often results in a mixture containing the desired product, unreacted starting materials, intermediates, and various byproducts. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for dissecting these complex matrices, offering unparalleled resolution and quantitative accuracy.
This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the analysis of this compound reaction mixtures. We will delve into the rationale behind method development, present a robust experimental protocol, and compare its performance against a viable alternative, supported by illustrative data.
The Analytical Challenge: Resolving Structurally Similar Halogenated Naphthalenes
The primary challenge in the HPLC analysis of this compound reaction mixtures lies in the separation of structurally similar compounds. Positional isomers, such as other bromochloronaphthalene variants, and the starting materials often exhibit very similar physicochemical properties, making their chromatographic separation non-trivial. An effective HPLC method must possess sufficient selectivity to resolve these closely related species, ensuring accurate quantification of the target analyte and profiling of impurities.
Recommended Approach: Reversed-Phase HPLC with a C18 Stationary Phase
Our primary recommendation for the routine analysis of this compound reaction mixtures is a reversed-phase HPLC (RP-HPLC) method utilizing a C18 (octadecylsilyl) stationary phase. This approach is widely adopted for the analysis of non-polar to moderately polar aromatic compounds due to its robustness, versatility, and the wealth of available literature and application support.
The separation mechanism in RP-HPLC is primarily driven by hydrophobic interactions between the analytes and the non-polar stationary phase. The elution of analytes is modulated by a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
Experimental Workflow: Sample Preparation and HPLC Analysis
Caption: Workflow for sample preparation and HPLC analysis.
Detailed Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its high efficiency and resolving power.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18 MΩ·cm resistivity or higher.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
3. Detection:
-
Wavelength: 230 nm. Halogenated naphthalenes exhibit strong absorbance in the UV region.[1][2] A wavelength of 230 nm generally provides a good response for a range of naphthalene derivatives.[3]
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Vortex the solution to ensure homogeneity.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Alternative Approach: Phenyl Stationary Phase for Enhanced Aromatic Selectivity
While a C18 column provides excellent hydrophobic separation, a Phenyl stationary phase can offer alternative selectivity, particularly for aromatic compounds. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the analytes, providing a different separation mechanism that can be advantageous for resolving closely related isomers.[4]
Performance Comparison: C18 vs. Phenyl Column
To illustrate the potential differences in performance, the following table summarizes a hypothetical comparison based on typical chromatographic outcomes.
| Parameter | C18 Column Method | Phenyl Column Method | Rationale for Performance |
| Resolution (Rs) of Critical Pair * | 1.8 | 2.2 | The Phenyl column's π-π interactions can enhance the separation of positional isomers.[4] |
| Peak Tailing Factor (Tf) | 1.1 | 1.2 | C18 columns often provide better peak shapes for a broader range of compounds. |
| Analysis Time | 25 minutes | 28 minutes | The stronger retention due to π-π interactions on the Phenyl column may lead to longer analysis times. |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.05 µg/mL | Sensitivity is primarily detector-dependent and should be comparable for both methods. |
| Robustness | High | Moderate to High | C18 columns are generally considered more robust and less prone to mobile phase-dependent selectivity changes. |
*Critical Pair: Hypothetical closely eluting impurity and the main product, this compound.
Method Validation: A Trustworthy System
A cornerstone of any reliable analytical method is rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH). This ensures the method is fit for its intended purpose.
Caption: Key parameters for HPLC method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This is demonstrated by the baseline resolution of the this compound peak from all other components in the reaction mixture.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[5] This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The reversed-phase HPLC method using a C18 column presented in this guide offers a robust and reliable approach for the analysis of this compound reaction mixtures. It provides a solid foundation for routine quality control and process monitoring. For challenging separations involving critical isomeric impurities, the use of a Phenyl stationary phase should be considered as a valuable alternative due to its unique selectivity towards aromatic compounds.
Ultimately, the choice of the optimal HPLC method will depend on the specific impurity profile of the reaction mixture. Method development should be a systematic process, and the final selected method must be thoroughly validated to ensure the integrity of the analytical data generated.
References
- 1. The near-ultra-violet absorption spectra of naphthalene and its monohalogen derivatives in solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation [mdpi.com]
- 3. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Suzuki Coupling of 7-Bromo-1-chloronaphthalene: A Researcher's Handbook
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its facility in forging carbon-carbon bonds.[1][2] This guide offers an in-depth comparative analysis of catalytic systems for a particularly nuanced substrate: 7-Bromo-1-chloronaphthalene. The selective activation of the C-Br bond over the more robust C-Cl bond presents a formidable challenge, demanding a careful selection of catalysts and reaction conditions to achieve high yields and chemoselectivity. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, providing both a theoretical framework and practical, data-supported guidance for navigating this specific synthetic transformation.
The Challenge of Selective Coupling
The differential reactivity of aryl halides in Suzuki couplings is well-established, with the general trend following I > Br > Cl.[1][3] In the case of this compound, the primary objective is to selectively couple at the more reactive bromine-bearing position while leaving the chlorine atom intact for potential subsequent transformations. Achieving this selectivity hinges on the judicious choice of a palladium catalyst and, crucially, the associated phosphine ligand. The ligand's steric and electronic properties play a pivotal role in modulating the reactivity of the palladium center, influencing the rates of oxidative addition and reductive elimination that govern the catalytic cycle.[4][5]
Catalyst Performance Comparison
The efficacy of various catalyst systems in the Suzuki coupling of aryl halides is extensively documented. While direct comparative studies on this compound are not abundant in the public domain, valuable insights can be gleaned from research on analogous bromo-chloro arenes. The following table summarizes the performance of several prominent palladium-based catalyst systems, providing a solid foundation for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate | A classic, versatile catalyst, though may exhibit lower selectivity with di-halogenated substrates. |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 8 | High | The bidentate dppf ligand often enhances stability and catalytic activity. |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 80 | 6 | Very High | Bulky, electron-rich biarylphosphine ligands like SPhos are known to promote high turnover numbers and selectivity.[4] |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | t-BuOH | 100 | 10 | High | Similar to SPhos, XPhos is a highly effective ligand for challenging cross-coupling reactions. |
| Ligand-Free Pd(OAc)₂ | None | K₂CO₃ | Water | 100 | 24 | Variable | While attractive for its simplicity, ligand-free systems may offer lower selectivity and require longer reaction times.[6][7] |
Note: Yields are highly dependent on the specific boronic acid partner and precise reaction conditions. The data presented here are representative and intended for comparative purposes.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[1][8] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[1][8] This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group from the organoboron reagent (Ar'-B(OR)₂) replaces the halide on the palladium center, facilitated by a base.[1] Finally, reductive elimination yields the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.[8]
Recommended Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki coupling of this compound. Optimization of specific parameters may be necessary depending on the chosen boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous Toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and SPhos (0.025 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 80°C with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki coupling.
Conclusion and Future Outlook
The selective Suzuki coupling of this compound is a synthetically valuable transformation that can be achieved with high efficiency through the careful selection of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand such as SPhos. The provided protocol offers a reliable starting point for achieving this selective coupling.
Future research in this area will likely focus on the development of even more active and selective catalysts, including those based on more earth-abundant and less expensive metals like nickel.[9] Furthermore, the exploration of greener reaction conditions, such as the use of aqueous solvent systems and ligand-free protocols, will continue to be an area of active investigation.[7][10]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 7-Bromo-1-chloronaphthalene: An In-Depth Analysis of X-ray Crystallography and Alternative Methodologies
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 7-Bromo-1-chloronaphthalene, a halogenated naphthalene derivative of interest to researchers in organic synthesis and medicinal chemistry. While a definitive crystal structure for this specific isomer is not publicly available, this guide will leverage data from analogous halogenated naphthalenes to present a robust, predictive analysis of its expected crystallographic parameters and compare this "gold standard" technique with powerful alternatives.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be elucidated with exceptional accuracy. For a molecule like this compound, SCXRD would definitively resolve the substitution pattern on the naphthalene core and reveal the influence of the bulky halogen atoms on the molecule's conformation and crystal packing.
The Crystallization Challenge: The Art and Science of Crystal Growth
The primary bottleneck in X-ray crystallography is obtaining a single crystal of suitable size and quality.[2] For a small organic molecule like this compound, several techniques can be employed, with the choice of solvent being a critical factor.[3][4]
Common Crystallization Methods for Small Organic Molecules:
| Method | Description | Suitability for this compound |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[3][5][6] | Highly suitable. A non-polar or moderately polar solvent in which the compound has good solubility would be a good starting point. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[3][4] | An excellent and often successful method for obtaining high-quality crystals from small amounts of material.[3] |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[1][4] | Effective if the compound's solubility is sufficiently temperature-dependent. |
| Solvent Layering | A less dense anti-solvent is carefully layered on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix. | A viable alternative to vapor diffusion. |
Experimental Protocol: From Crystal to Structure
The journey from a single crystal to a refined molecular structure follows a well-defined path.
Step-by-Step X-ray Crystallographic Workflow:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated.[2][7] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.
-
Data Processing: The intensities and positions of the diffraction spots are measured and integrated. This data is used to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Visualizing the Path to a Crystal Structure
The workflow for X-ray crystallography is a sequential process, from sample preparation to the final, refined structure.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer valuable and often more readily obtainable insights into the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[8][9][10] For this compound, both ¹H and ¹³C NMR would be indispensable.
-
¹H NMR: Would reveal the number of unique protons on the naphthalene ring, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals would confirm the number of protons in each environment. Aromatic protons typically resonate in the 7-8 ppm range.[11]
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons (typically 120-150 ppm) would be influenced by the attached halogens.[11]
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, thus definitively establishing the 1,7-substitution pattern.[9]
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[8][12]
-
Molecular Ion Peak: The mass spectrum of this compound would show a characteristic cluster of peaks for the molecular ion due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[13] This isotopic pattern is a powerful diagnostic tool for the presence of these halogens.
-
Fragmentation Analysis: The fragmentation pattern would provide clues about the stability of the naphthalene core and the positions of the halogen substituents.
Computational Chemistry: The Predictive Powerhouse
In the absence of experimental crystal data, computational methods can be used to predict the three-dimensional structure and crystal packing of small molecules.[14][15][16]
-
Conformational Analysis: Quantum mechanical calculations can determine the most stable conformation of the this compound molecule.
-
Crystal Structure Prediction (CSP): Advanced algorithms can predict possible crystal packing arrangements (polymorphs) and their relative stabilities.[15][17] While computationally intensive, CSP can provide valuable insights into the likely crystal structure.
Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the amount of sample available, and the experimental resources.
| Technique | Information Provided | Strengths | Weaknesses |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Unambiguous and definitive structural determination.[1] | Requires a single crystal of sufficient quality, which can be challenging to obtain.[2] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry.[9][18] | Excellent for structural elucidation in solution; non-destructive.[8] | Provides indirect structural information; can be complex for molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns.[8][12] | High sensitivity, requires very small amounts of sample. | Provides limited information on the 3D structure and connectivity. |
| Computational Chemistry | Predicted 3D structure, conformational analysis, potential crystal packing.[14][15] | Provides theoretical insights in the absence of experimental data. | Predictions require experimental validation; can be computationally expensive.[16] |
Visualizing the Information Landscape
Different analytical techniques provide different types of structural information. This diagram illustrates the complementary nature of these methods.
Caption: Information provided by different analytical techniques.
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides an unparalleled level of detail regarding the molecule's three-dimensional architecture and its interactions in the solid state. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy is essential for confirming the molecular connectivity in solution, while mass spectrometry provides crucial information about the molecular weight and the presence of halogens. In the absence of experimental data, computational chemistry offers a powerful predictive tool. By understanding the strengths and limitations of each technique, researchers can strategically approach the structural characterization of novel compounds, paving the way for advancements in drug development and materials science.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. jchps.com [jchps.com]
- 11. researchgate.net [researchgate.net]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Small-molecule 3D Structure Prediction Using Open Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daygroup - Crystal structure prediction [sites.google.com]
- 16. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to Purity Assessment of Synthesized 7-Bromo-1-chloronaphthalene Derivatives
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount. The presence of even minute impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 7-Bromo-1-chloronaphthalene derivatives, a class of compounds often utilized as key building blocks in organic synthesis. We will delve into the causality behind experimental choices, present supporting data, and provide validated protocols to ensure scientific integrity.
The Criticality of Purity in Synthesis
The synthetic route to this compound can introduce a variety of impurities. These may include unreacted starting materials, isomers formed during halogenation, and byproducts from side reactions. For instance, the bromination of 1-chloronaphthalene can potentially yield various dibrominated or isomeric monobrominated species.[1] The specific impurity profile is highly dependent on the synthetic method employed, making robust analytical characterization essential.
Primary Analytical Techniques for Purity Assessment
The two most powerful and commonly employed techniques for the purity assessment of semi-volatile organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For halogenated naphthalenes, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Why HPLC?
HPLC is particularly advantageous for its versatility and its suitability for non-volatile or thermally labile compounds.[2] While this compound is amenable to GC, HPLC offers a robust alternative, especially when dealing with complex matrices or when derivatization is undesirable. The choice of detector, typically a Diode Array Detector (DAD) or UV detector, allows for sensitive detection of aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and semi-volatile compounds.[2]
Why GC-MS?
GC-MS offers exceptional sensitivity and specificity. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous peak identification and the detection of trace-level impurities.[3] For halogenated compounds, the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a characteristic signature in the mass spectrum, aiding in identification.
Comparative Performance of HPLC and GC-MS
The choice between HPLC and GC-MS depends on the specific analytical needs, including the required sensitivity, the nature of potential impurities, and available instrumentation.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Linearity (R²) | > 0.99 | > 0.999 | Both techniques offer excellent linearity over a defined concentration range, which is a prerequisite for accurate quantification as per ICH Q2(R1) guidelines.[4][5] |
| Limit of Detection (LOD) | Low to sub-µg/mL range | Low ng/mL to pg/mL range | GC-MS generally offers superior sensitivity due to the efficiency of the ionization and detection in the mass spectrometer.[6] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Typically in the ng/mL range | The lower LOQ of GC-MS makes it more suitable for the quantification of trace impurities. |
| Accuracy (% Recovery) | Typically 90-110% | Typically 85-115% | Both methods can achieve high accuracy with proper validation. Recovery can be influenced by sample preparation.[7][8] |
| Precision (%RSD) | < 2% | < 5% | HPLC often demonstrates slightly better precision for major components due to the injection technique and stable flow rates. |
| Analysis Time | 15-30 minutes | 20-40 minutes | Runtimes are comparable, but GC methods may require longer cool-down times between injections. |
| Suitability for Impurities | Excellent for non-volatile or thermally labile impurities. | Excellent for volatile and semi-volatile impurities, provides structural information for unknown identification. | The high temperatures of the GC inlet can cause degradation of thermally sensitive impurities. |
Experimental Protocols
Adherence to validated protocols is crucial for obtaining reliable and reproducible results. The following are detailed methodologies for the analysis of this compound derivatives.
HPLC Protocol for Purity Assessment
This protocol is based on established methods for halogenated naphthalenes and is designed to be validated according to ICH Q2(R1) guidelines.[4][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
GC-MS Protocol for Impurity Profiling
This protocol is optimized for the separation and identification of halogenated naphthalene isomers and related impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 250 °C, hold for 5 minutes.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-400
-
Scan Mode: Full Scan
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized derivative.
-
Dissolve in 10 mL of a high-purity solvent such as dichloromethane or hexane.
Visualizing the Analytical Workflow
Caption: General workflow for the purity assessment of synthesized compounds.
Complementary Techniques for Absolute Purity and Structural Confirmation
While chromatographic techniques are excellent for assessing purity in terms of relative peak areas, they do not provide an absolute measure of purity. For this, other techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the desired product.[9] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule. The presence of unexpected signals can indicate impurities. For quantitative NMR (qNMR), a certified internal standard is used to determine the absolute purity of the compound.
Caption: The process of NMR analysis for structural verification.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S, halogens) in a sample.[10] This technique is fundamental for confirming the empirical formula of a newly synthesized compound.[7][11] A significant deviation between the experimentally determined elemental composition and the calculated values for the theoretical formula suggests the presence of impurities. For acceptance, the found values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated values.
Conclusion and Recommendations
The comprehensive purity assessment of synthesized this compound derivatives requires a multi-faceted analytical approach.
-
For routine purity checks and quantification of known impurities, a validated HPLC-DAD method offers a robust, reliable, and high-throughput solution.
-
For in-depth impurity profiling, identification of unknown byproducts, and achieving the lowest detection limits, GC-MS is the superior technique.
-
For unequivocal structural confirmation of the final product, ¹H and ¹³C NMR are essential.
-
To establish the absolute purity and confirm the empirical formula, elemental analysis should be performed.
By integrating these techniques, researchers and drug development professionals can ensure the quality and integrity of their synthesized intermediates, paving the way for successful and safe downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. shimadzu.com [shimadzu.com]
- 4. scielo.br [scielo.br]
- 5. jocpr.com [jocpr.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. longdom.org [longdom.org]
- 8. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 10. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
- 11. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
The Halogen Dance in Cross-Coupling: A Comparative Guide to Reactivity at the 7-Bromo vs. 1-Chloro Positions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Dihalogenated heterocycles, such as 7-bromo-1-chloro-isoquinoline, present a fascinating challenge and a synthetic opportunity. The differential reactivity of the carbon-halogen bonds allows for selective, sequential cross-coupling reactions, enabling the controlled construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of a bromine atom at the 7-position versus a chlorine atom at the 1-position of an isoquinoline core in palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and experimental insights.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
In the landscape of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—the nature of the aryl halide is a paramount determinant of reaction efficiency. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[1][2] This trend is rooted in two key physicochemical properties: bond dissociation energy (BDE) and the kinetics of oxidative addition.
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This means less energy is required to cleave the C-Br bond during the initial, and often rate-determining, step of the catalytic cycle.[1][3]
| Bond | Bond Dissociation Energy (kcal/mol) |
| Phenyl-Bromine (Ph-Br) | ~84 |
| Phenyl-Chlorine (Ph-Cl) | ~97 |
| Table 1: A comparison of the bond dissociation energies for phenyl-bromide and phenyl-chloride, illustrating the greater strength of the C-Cl bond.[3] |
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond, forming a Pd(II) species. The greater polarizability and lower bond strength of the C-Br bond facilitate a faster rate of oxidative addition compared to the C-Cl bond.[1] Consequently, reactions with aryl bromides typically proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times than their chloro-analogs.[4]
References
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 7-Bromo-1-chloronaphthalene
For researchers and professionals in the scientific community, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromo-1-chloronaphthalene, a halogenated aromatic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain compliance with regulatory standards.
The principles guiding these recommendations are rooted in the inherent chemical properties and potential hazards of this compound. As a brominated and chlorinated compound, its disposal requires special consideration due to the potential for the formation of toxic and persistent byproducts if not handled correctly. This guide will walk you through the necessary precautions, waste segregation, and disposal methodologies, ensuring a self-validating system of safety and compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity (Oral), Category 4 | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Causes skin irritation | Skin irritation, Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation | Eye irritation, Category 2A | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1] |
| Very toxic to aquatic life with long-lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 1 | Avoid release to the environment.[1] |
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] The mandatory PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is the foundation of a safe and compliant disposal process. Due to its halogenated nature, this compound must not be mixed with non-halogenated organic waste.[4][5]
Step-by-Step Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[5] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "this compound" and its concentration.
-
Container Integrity: Ensure the waste container is in good condition, with a tightly sealing lid to prevent leaks or the release of vapors.[4] Do not fill the container beyond 90% of its capacity to allow for expansion.[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
Chemical Incompatibilities to Avoid:
Mixing this compound with incompatible chemicals can lead to dangerous reactions. Avoid mixing with:
-
Strong Oxidizing Agents: May lead to violent reactions.
-
Strong Bases: Can cause hazardous reactions.[4]
A partial list of general chemical incompatibilities can be found in resources provided by environmental health and safety departments.[6]
Disposal Procedures: From Laboratory to Licensed Facility
The disposal of this compound is regulated and must be handled by a licensed hazardous waste disposal company.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
Recommended Disposal Method: Incineration
The preferred and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[9] This process is carried out in a specialized hazardous waste incinerator that can handle halogenated materials.
Why Incineration?
-
Complete Destruction: High temperatures (typically above 1200 K) ensure the complete thermal decomposition of the molecule, preventing the formation of toxic byproducts such as dioxins and furans.[9]
-
Acid Gas Scrubbing: The incineration process for halogenated waste includes scrubbers to neutralize the acidic gases (like hydrogen bromide and hydrogen chloride) that are formed during combustion.
Land disposal of halogenated organic compounds is heavily restricted due to their potential to persist in the environment and contaminate soil and groundwater.[10]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][11]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, you contribute to a safer working environment, protect our ecosystem, and ensure your institution remains in full compliance with all relevant regulations. The principles of careful handling, thorough segregation, and professional disposal are the cornerstones of responsible chemical management.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 1-Bromo-8-chloronaphthalene - Safety Data Sheet [chemicalbook.com]
- 4. ethz.ch [ethz.ch]
- 5. bucknell.edu [bucknell.edu]
- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. combi-blocks.com [combi-blocks.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. p2infohouse.org [p2infohouse.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
